Ent-(+)-Verticilide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H76N4O12 |
|---|---|
Molecular Weight |
853.1 g/mol |
IUPAC Name |
(3R,6S,9R,12S,15R,18S,21R,24S)-3,4,9,10,15,16,21,22-octamethyl-6,12,18,24-tetrapentyl-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
InChI |
InChI=1S/C44H76N4O12/c1-13-17-21-25-33-37(49)45(9)30(6)42(54)58-35(27-23-19-15-3)39(51)47(11)32(8)44(56)60-36(28-24-20-16-4)40(52)48(12)31(7)43(55)59-34(26-22-18-14-2)38(50)46(10)29(5)41(53)57-33/h29-36H,13-28H2,1-12H3/t29-,30-,31-,32-,33+,34+,35+,36+/m1/s1 |
InChI Key |
CMEGQABRBDDBTQ-WRRUDTOOSA-N |
Isomeric SMILES |
CCCCC[C@H]1C(=O)N([C@@H](C(=O)O[C@H](C(=O)N([C@@H](C(=O)O[C@H](C(=O)N([C@@H](C(=O)O[C@H](C(=O)N([C@@H](C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C |
Canonical SMILES |
CCCCCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Biological Significance of (-)-Verticilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Verticilide, a naturally occurring 18-membered cytotoxic macrolide, has garnered significant attention in the scientific community. Initially isolated from the terrestrial fungus Verticillium sp. FKI-1033, this cyclodepsipeptide has demonstrated intriguing biological activities, including insecticidal and antiarrhythmic properties. More recent research has also explored marine-derived Penicillium species as sources of similar bioactive compounds. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of (-)-verticilide, with a particular focus on its interaction with ryanodine receptors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Natural products have historically been a rich source of novel chemical scaffolds for drug discovery. (-)-Verticilide is a compelling example of such a molecule, exhibiting a unique cyclic structure and potent biological effects. Its discovery has spurred further investigation into its therapeutic potential, particularly in the context of cardiac arrhythmias. While the natural (-)-enantiomer shows some activity, its synthetic counterpart, ent-(+)-verticilide, has emerged as a selective and potent inhibitor of the type 2 ryanodine receptor (RyR2), a critical ion channel in cardiac muscle. This guide will delve into the foundational studies of (-)-verticilide and the subsequent research that has illuminated its mechanism of action and potential for therapeutic development.
Discovery and Isolation
The initial discovery and isolation of (-)-verticilide were reported from the fermentation broth of the fungus Verticillium sp. FKI-1033. The general workflow for the isolation of such natural products is a multi-step process involving extraction and chromatography.
Caption: General workflow for the discovery and isolation of (-)-verticilide.
Experimental Protocol: General Isolation Procedure
-
Fermentation: A culture of the producing organism (e.g., Verticillium sp.) is grown in a suitable liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.
-
Extraction: The fermentation broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds, including (-)-verticilide, into the solvent layer.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the pure compound. This typically involves:
-
Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.
-
Size-Exclusion Chromatography: Fractions containing the compound of interest are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to separate molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield highly pure (-)-verticilide.
-
Structure Elucidation and Characterization
The structure of (-)-verticilide was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The absolute configuration was confirmed through total synthesis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (-)-verticilide.
Table 1: ¹H NMR Spectroscopic Data for (-)-Verticilide (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not fully available in search results |
Table 2: ¹³C NMR Spectroscopic Data for (-)-Verticilide (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| Data not fully available in search results |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | Value not available | Value not available |
Biological Activity and Mechanism of Action
(-)-Verticilide has been shown to possess insecticidal activity. However, more recent and extensive research has focused on the antiarrhythmic potential of its unnatural enantiomer, this compound. The primary molecular target of these compounds is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) in muscle cells.
The natural product, (-)-verticilide, shows some activity on the skeletal muscle ryanodine receptor (RyR1). In contrast, the synthetic enantiomer, this compound, is a selective inhibitor of the cardiac ryanodine receptor (RyR2).[1] In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become "leaky," leading to aberrant Ca²⁺ release from the SR during diastole. This can trigger delayed afterdepolarizations (DADs) and subsequently fatal cardiac arrhythmias.[2][3][4] this compound has been shown to specifically inhibit this diastolic Ca²⁺ leak from RyR2, thereby preventing the initiation of arrhythmias.[1]
Caption: Mechanism of action of this compound on the RyR2 channel.
Experimental Protocol: Ryanodine Binding Assay
This assay is used to assess the interaction of a compound with the ryanodine receptor.
-
Preparation of Microsomes: Sarcoplasmic reticulum microsomes rich in RyR2 are isolated from cardiac tissue.
-
Incubation: The microsomes are incubated with a low concentration of radiolabeled [³H]ryanodine in the presence and absence of the test compound (e.g., this compound) at various concentrations.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free [³H]ryanodine.
-
Scintillation Counting: The radioactivity retained on the filter, representing the amount of [³H]ryanodine bound to the RyR2, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. The effect of the test compound on [³H]ryanodine binding is then determined.
Quantitative Biological Data
Table 4: Inhibitory Activity of this compound
| Assay | Target | Effect | IC₅₀ / Potency |
| [³H]Ryanodine Binding | RyR2 | Inhibition of Ca²⁺ leak | Sub-micromolar potency[3][4] |
| Cardiomyocyte Ca²⁺ Spark Assay | RyR2 | Reduction of spontaneous Ca²⁺ release | Effective at preventing DADs[5] |
| In vivo arrhythmia models | RyR2 | Attenuation of ventricular arrhythmia | Dose-dependent reduction[3][4] |
Total Synthesis
The total synthesis of (-)-verticilide and its enantiomer has been achieved by several research groups. These syntheses have been crucial for confirming the structure and absolute stereochemistry of the natural product and for providing access to larger quantities of the material and its analogues for biological evaluation. The synthetic strategies often involve the formation of a linear precursor followed by a macrolactamization or macrolactonization step to form the 18-membered ring.
Caption: General retrosynthetic approach for the total synthesis of verticilide.
Conclusion and Future Perspectives
(-)-Verticilide and its synthetic enantiomer represent a fascinating class of natural products with significant therapeutic potential. The discovery of the selective RyR2 inhibitory activity of this compound has opened up new avenues for the development of novel antiarrhythmic drugs. Future research in this area will likely focus on the synthesis of additional analogues to explore the structure-activity relationship and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. Further elucidation of the precise binding site and the molecular mechanism of inhibition on the RyR2 channel will also be critical for advancing these promising molecules towards clinical applications. The story of verticilide underscores the importance of natural product research and the power of chemical synthesis in unlocking the full therapeutic potential of nature's chemical diversity.
References
- 1. Unnatural verticilide enantiomer inhibits type 2 ryanodine receptor-mediated calcium leak and is antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2 -/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Fungal Origin of Verticilide Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verticilides are a class of cyclic depsipeptide natural products that have garnered significant interest within the scientific community due to their potent and selective biological activities. This technical guide provides an in-depth overview of the fungal source of Verticilides, detailing the isolation, characterization, and biosynthetic pathways of these complex molecules. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, drug development, and related fields.
Verticilide was first isolated from the culture broth of the fungus Acremonium variecolor FKI-1033, which was initially identified as Verticillium sp. FKI-1033[1][2]. It is a 24-membered cyclic depsipeptide and its structure was elucidated as cyclo[(2R)-2-hydroxyheptanoyl-N-methyl-L-alanyl]₄[1]. A key biological activity of Verticilide is its inhibitory effect on ryanodine receptors, with a notable selectivity for insect over mammalian receptors, suggesting its potential as a lead compound for the development of novel insecticides[1][2].
Fungal Source and Fermentation
The primary producer of Verticilide is the fungal strain Acremonium variecolor FKI-1033. The fermentation of this fungus is the initial and critical step for obtaining the natural product.
Experimental Protocol: Fungal Fermentation
A detailed protocol for the fermentation of Acremonium variecolor FKI-1033 to produce Verticilide, as adapted from scientific literature, is provided below.
1. Culture and Inoculum Preparation:
-
A slant culture of Acremonium variecolor FKI-1033 is used to inoculate a seed medium.
-
Seed Medium Composition: (per liter) 20 g glucose, 20 g soluble starch, 10 g peptone, 5 g yeast extract, and 5 g meat extract. The pH is adjusted to 7.0 before sterilization.
-
The seed culture is incubated at 28°C for 3 days on a rotary shaker.
2. Production Fermentation:
-
The seed culture is then used to inoculate a production medium.
-
Production Medium Composition: (per liter) 40 g soluble starch, 15 g cottonseed meal, 5 g corn steep liquor, 5 g dried yeast, and 2 g CaCO₃. The pH is adjusted to 7.0 before sterilization.
-
Fermentation is carried out in flasks or a fermenter at 28°C with continuous agitation for 7 to 10 days.
Isolation and Purification of Verticilide
Following fermentation, a multi-step extraction and purification process is employed to isolate Verticilide from the culture broth and mycelia.
Experimental Protocol: Isolation and Purification
1. Extraction:
-
The culture broth is separated from the mycelia by centrifugation or filtration.
-
The mycelia are extracted with an organic solvent such as acetone or methanol.
-
The culture filtrate is extracted with a water-immiscible organic solvent like ethyl acetate.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
ODS Column Chromatography: Fractions containing Verticilide are further purified by reversed-phase column chromatography on an octadecylsilanized (ODS) silica gel, eluting with a gradient of acetonitrile in water.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using an isocratic or gradient elution with an acetonitrile/water mobile phase.
The workflow for the isolation and purification of Verticilide is illustrated in the following diagram.
Structure Elucidation
The chemical structure of Verticilide was determined through a combination of spectroscopic techniques and chemical degradation.
Methodologies for Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.
-
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule.
-
-
Chemical Degradation: Acid or base hydrolysis of Verticilide breaks the ester and amide bonds, yielding its constituent monomers: (2R)-2-hydroxyheptanoic acid and N-methyl-L-alanine. The absolute configuration of these monomers is then determined by chiral HPLC analysis in comparison with authentic standards[3].
Quantitative Data
While detailed production yields are often strain and condition-dependent and not always publicly disclosed, the following table summarizes the key quantitative data available for Verticilide.
| Parameter | Value | Reference |
| Molecular Formula | C₄₄H₇₆N₄O₁₂ | [2] |
| Molecular Weight | 853.09 g/mol | [2] |
| IC₅₀ (Cockroach Ryanodine Receptor) | 4.2 µM | [1] |
| IC₅₀ (Mouse Ryanodine Receptor) | 53.9 µM | [1] |
Biosynthesis of Verticilide
The biosynthesis of Verticilide in Acremonium variecolor is proposed to be mediated by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. While the specific gene cluster responsible for Verticilide production has not yet been fully characterized in the public domain, a hypothetical biosynthetic pathway can be constructed based on the known structure of the molecule and the general principles of NRPS-mediated synthesis.
The biosynthesis is thought to involve the iterative condensation of four units of (2R)-2-hydroxyheptanoic acid and four units of N-methyl-L-alanine. The NRPS would contain specific modules for the recognition, activation, and incorporation of each of these precursor molecules. The final step would involve a thioesterase (TE) domain that catalyzes the cyclization and release of the mature Verticilide molecule.
The proposed biosynthetic pathway is depicted in the following diagram.
Conclusion
Verticilide represents a fascinating example of a fungal-derived natural product with significant potential for practical applications. This guide has provided a comprehensive overview of its fungal source, detailed experimental protocols for its isolation and characterization, and a proposed biosynthetic pathway. It is hoped that this information will aid researchers in their efforts to explore and exploit the rich chemical diversity of fungal metabolites for the development of new therapeutic agents and agrochemicals. Further research into the genetic and regulatory mechanisms underlying Verticilide biosynthesis will be crucial for optimizing its production and for the discovery of novel analogs with improved properties.
References
Early Research on the Insecticidal Activity of Verticilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verticilide, a 24-membered cyclic depsipeptide, has been identified as a promising natural product with selective insecticidal properties. Isolated from the fungus Verticillium sp. FKI-1033 (later identified as Acremonium variecolor FKI-1033), its primary mechanism of action is the inhibition of the insect ryanodine receptor (RyR), a critical component of calcium ion channels in muscle and nerve cells.[1][2] This targeted action, with significantly lower affinity for mammalian RyRs, positions Verticilide as a lead compound for the development of novel and safer insecticides. This technical guide provides a comprehensive overview of the early research on Verticilide's insecticidal activity, detailing its discovery, mechanism of action, and the experimental protocols used in its initial characterization.
Quantitative Data on Insecticidal Activity
The initial studies on Verticilide provided key quantitative data on its inhibitory effects on the ryanodine receptor and its lethal effects on specific invertebrates. This data is summarized below for clear comparison.
| Target Organism/Receptor | Assay Type | Metric | Value | Reference |
| Cockroach (Insect) | Ryanodine Receptor Binding | IC50 | 4.2 µM | [1][2][3] |
| Mouse (Mammal) | Ryanodine Receptor Binding | IC50 | 53.9 µM | [1][2][3] |
| Caenorhabditis elegans (Nematode) | Mortality Assay | Lethal Concentration | 20 µg/ml | [2] |
| Artemia salina (Brine Shrimp) | Mortality Assay | Lethal Concentration | 20 µg/ml | [2] |
Mechanism of Action: Ryanodine Receptor Inhibition
Verticilide exerts its insecticidal effect by targeting the ryanodine receptor, a ligand-gated calcium channel located in the sarcoplasmic and endoplasmic reticulum.[1][3] In insects, the proper functioning of this receptor is crucial for muscle contraction, neurotransmission, and other vital physiological processes. By binding to the insect RyR, Verticilide inhibits the release of calcium ions from intracellular stores, leading to paralysis and eventual death of the insect. The significant difference in the IC50 values between the cockroach and mouse RyRs (4.2 µM vs. 53.9 µM) highlights the selectivity of Verticilide for the insect receptor, a desirable characteristic for a targeted insecticide.[1][2][3]
Verticilide's mechanism of action on the insect ryanodine receptor.
Experimental Protocols
The following sections detail the methodologies likely employed in the early research on Verticilide, based on standard practices in the field.
Fungal Culture and Verticilide Isolation
-
Organism: Verticillium sp. FKI-1033 (Acremonium variecolor FKI-1033).
-
Culture Medium: A suitable liquid broth medium, such as Potato Dextrose Broth (PDB) or a custom nutrient-rich medium, would be prepared and sterilized.
-
Inoculation and Fermentation: The fungal strain would be inoculated into the sterile medium and incubated under controlled conditions of temperature (e.g., 25-28°C) and agitation for a period of several days to allow for fungal growth and production of secondary metabolites, including Verticilide.
-
Extraction: The culture broth would be separated from the fungal mycelia by filtration. The filtrate would then be subjected to solvent extraction, likely using a water-immiscible organic solvent such as ethyl acetate, to partition Verticilide from the aqueous broth.
-
Purification: The crude extract would be concentrated and purified using a combination of chromatographic techniques, such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to yield pure Verticilide. The structure and purity would be confirmed by spectroscopic methods like NMR and mass spectrometry.
Ryanodine Receptor Binding Assay
This assay is crucial for determining the inhibitory effect of a compound on the ryanodine receptor.
-
Preparation of Microsomes:
-
For the insect RyR assay, thoracic muscle from cockroaches would be dissected and homogenized in a buffered solution.
-
For the mammalian RyR assay, skeletal muscle from mice would be used.
-
The homogenate would be centrifuged at low speed to remove cellular debris, followed by high-speed ultracentrifugation to pellet the microsomes, which are rich in sarcoplasmic reticulum vesicles containing the RyRs.
-
-
Binding Reaction:
-
A reaction mixture would be prepared containing the microsomal preparation, a known concentration of radiolabeled [³H]ryanodine, and varying concentrations of Verticilide in a suitable buffer.
-
The mixture would be incubated to allow for binding to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction would be terminated by rapid filtration through a glass fiber filter to separate the receptor-bound [³H]ryanodine from the unbound ligand.
-
The radioactivity retained on the filter would be measured using a scintillation counter.
-
The concentration of Verticilide that inhibits 50% of the specific [³H]ryanodine binding (IC50) would be calculated by non-linear regression analysis of the dose-response curve.
-
Workflow for the ryanodine receptor binding assay.
Insecticidal Bioassays
These organisms are often used as preliminary models for toxicity screening.
-
Test Organisms: Synchronized populations of C. elegans larvae or freshly hatched Artemia salina nauplii would be used.
-
Exposure:
-
A stock solution of Verticilide would be prepared in a suitable solvent (e.g., DMSO) and then diluted to the final test concentration (20 µg/ml) in the appropriate medium (e.g., M9 buffer for C. elegans, artificial seawater for A. salina).
-
A known number of organisms would be transferred to the wells of a microtiter plate containing the test solution.
-
Control wells containing the medium and the solvent at the same concentration would be included.
-
-
Incubation and Observation: The plates would be incubated under standard conditions for a defined period (e.g., 24 or 48 hours). Mortality would be assessed by observing the lack of movement, often after gentle prodding with a fine instrument.
-
Data Analysis: The percentage of mortality in the treatment group would be calculated and corrected for any mortality observed in the control group.
Conclusion and Future Directions
The early research on Verticilide clearly established its potential as a selective insecticide targeting the insect ryanodine receptor. The significant difference in its activity against insect versus mammalian RyRs is a key advantage, suggesting a favorable safety profile. The initial data on its lethality against C. elegans and A. salina further supported its bioactive nature.
For drug development professionals and researchers, Verticilide represents a valuable scaffold for the design of new insect control agents. Future research should focus on:
-
Expanding the toxicological profile against a wider range of agriculturally and medically important insect pests.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for its insecticidal activity and selectivity, potentially leading to the synthesis of more potent and specific analogs.
-
Investigating the precise binding site of Verticilide on the insect ryanodine receptor to better understand its inhibitory mechanism.
-
Formulation development to enhance its stability and delivery for practical application in pest management.
By building upon this foundational early research, the scientific community can further explore the potential of Verticilide and its derivatives as next-generation insecticides.
References
Ent-(+)-Verticilide CAS number and chemical identifiers
An In-Depth Technical Guide to Ent-(+)-Verticilide: A Selective Ryanodine Receptor 2 (RyR2) Inhibitor For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the unnatural enantiomer of the fungal natural product (-)-verticilide.[1] Unlike its natural counterpart, this compound has emerged as a potent and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a crucial intracellular calcium release channel.[1][2] Dysregulation of RyR2, leading to diastolic calcium leak from the sarcoplasmic reticulum (SR), is a known mechanism underlying catecholaminergic polymorphic ventricular tachycardia (CPVT) and other cardiac arrhythmias.[2] this compound presents a promising therapeutic potential by specifically targeting this pathological calcium leak without significantly affecting normal cardiac function.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, biological activity, and detailed experimental protocols for its characterization.
Chemical Identifiers and Properties
A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 2056011-05-1[4] |
| Synonyms | ent-Verticilide, (-)-Verticilide[4] |
| IUPAC Name | (3R,6S,9R,12S,15R,18S,21R,24S)-3,4,9,10,15,16,21,22-octamethyl-6,12,18,24-tetrapentyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclotetracosan-2,5,8,11,14,17,20,23-octaone[4] |
| Chemical Formula | C44H76N4O12[4] |
| Molecular Weight | 853.11 g/mol [4] |
| Exact Mass | 852.5460[4] |
| InChI Key | CMEGQABRBDDBTQ-WRRUDTOOSA-N[4] |
| SMILES | O=C(--INVALID-LINK--N(C)C(--INVALID-LINK--OC(--INVALID-LINK--N(C)C(--INVALID-LINK--OC(--INVALID-LINK--N(C)C(--INVALID-LINK--OC(--INVALID-LINK--N1C)=O)=O)=O)=O)=O)=O)O--INVALID-LINK--C1=O[4] |
Biological Activity and Quantitative Data
This compound selectively inhibits RyR2-mediated diastolic calcium leak. This activity has been quantified in various experimental models, as summarized in the table below.
| Parameter | Value | Experimental Model | Reference |
| RyR2 Inhibition (IC50) | ~0.1 µM | [3H]ryanodine binding assay | [1] |
| Spontaneous Ca2+ Release (IC50) | 0.23 ± 0.1 µM | Intact Casq2-/- cardiomyocytes | |
| Antiarrhythmic Efficacy (IC50) | 266 ng/mL (312 nM) | In vivo mouse model of CPVT | [3] |
| Peak Plasma Concentration (Cmax) | 1460 ng/mL (at 10 min) | 3 mg/kg IP administration in mice | [5] |
| Plasma Half-life (t1/2) | 45 min | 3 mg/kg IP administration in mice | [5] |
| Maximal Inhibitory Effect | 93.5% | In vivo mouse model of CPVT | [3] |
Signaling Pathway and Mechanism of Action
The antiarrhythmic effect of this compound stems from its ability to modulate cardiac excitation-contraction coupling. The following diagram illustrates the normal signaling pathway and the point of intervention by this compound.
Caption: Mechanism of this compound in preventing cardiac arrhythmia.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
[3H]Ryanodine Binding Assay
This assay is used to determine the binding affinity of this compound to RyR2. Ryanodine preferentially binds to the open state of the RyR channel, and thus, [3H]ryanodine binding is a measure of channel activity.
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes
-
[3H]ryanodine
-
Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 10 μM CaCl2)
-
This compound stock solution (in DMSO)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare cardiac SR microsomes from ventricular tissue.
-
In a microcentrifuge tube, combine SR microsomes, varying concentrations of this compound (or vehicle control), and a fixed concentration of [3H]ryanodine in the binding buffer.
-
Incubate the mixture at 37°C for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound [3H]ryanodine.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound [3H]ryanodine using a scintillation counter.
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine).
-
Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration.
Intracellular Calcium Measurement in Cardiomyocytes
This protocol measures the effect of this compound on spontaneous calcium release in isolated cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes
-
Fura-2 AM (calcium indicator)
-
Normal Tyrode's (NT) solution (containing in mM: 134 NaCl, 5.4 KCl, 1.2 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Caffeine solution (e.g., 10 mM)
-
Fluorescence microscopy setup with a calcium imaging system
Procedure:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., mouse).
-
Load the isolated myocytes with 2 µM Fura-2 AM for approximately 7 minutes in NT solution.
-
Wash the cells twice with NT solution to remove extracellular Fura-2 AM.
-
Incubate the cells with the desired concentration of this compound or vehicle (DMSO) for a specified period (e.g., 2 hours).
-
Transfer the cells to the stage of the fluorescence microscope.
-
Pace the cardiomyocytes at a set frequency (e.g., 3 Hz) to induce steady-state calcium transients.
-
Stop pacing and record spontaneous calcium release events (calcium sparks and waves) during the diastolic period.
-
At the end of the recording, rapidly apply caffeine to release the total SR calcium content.
-
Analyze the frequency and amplitude of spontaneous calcium release events to determine the effect of this compound.
RyR2 Single-Channel Recordings
This technique allows for the direct measurement of the effect of this compound on the gating properties of a single RyR2 channel.
Materials:
-
Cardiac SR microsomes
-
Planar lipid bilayer apparatus
-
Recording solutions (cis and trans-chamber solutions with defined ionic compositions and Ca2+ concentrations)
-
This compound stock solution (in DMSO)
-
Data acquisition and analysis software
Procedure:
-
Form a planar lipid bilayer across an aperture separating two chambers (cis and trans).
-
Fuse cardiac SR microsomes to the lipid bilayer. The cytosolic side of the RyR2 channel should face the cis chamber.
-
Establish a voltage clamp across the bilayer and record single-channel currents.
-
After obtaining baseline channel activity, add this compound to the cis chamber to the desired final concentration.
-
Record the channel activity in the presence of the compound.
-
Analyze the single-channel recordings to determine changes in open probability, mean open time, and mean closed time.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a potential RyR2 inhibitor like this compound.
Caption: A streamlined workflow for the preclinical evaluation of RyR2 inhibitors.
Conclusion
This compound stands out as a highly selective and potent inhibitor of RyR2, offering a promising avenue for the development of novel antiarrhythmic therapies. Its mechanism of action, directly targeting the pathological diastolic calcium leak, provides a clear rationale for its therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound and similar compounds.
References
Commercial availability of Ent-(+)-Verticilide for research
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability
Table 1: Commercial Availability of Ent-(+)-Verticilide
| Supplier | Availability | Minimum Order | Estimated Lead Time | Notes |
| MedKoo Biosciences | Custom Synthesis | 1 gram | 2 to 4 months | Pricing is dependent on the complexity of the synthesis. Quotes are generally not provided for quantities below 1 gram. |
Researchers interested in acquiring this compound should be prepared for a custom synthesis process, which involves a significant lead time and cost. The primary source of this compound for published research has been the laboratory of Dr. Jeffrey N. Johnston at Vanderbilt University. Collaboration with or direct inquiry to the Johnston laboratory may be a viable alternative for accessing the compound or detailed synthesis protocols.
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs, such as this compound B1, has been described in the scientific literature, primarily in the supplementary information of publications from the Johnston and Knollmann laboratories.
Chemical Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is provided in the supplementary information of Batiste et al., 2019, PNAS. The synthesis is a multi-step process involving the preparation of monomer precursors followed by a macrocyclization reaction.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the chemical synthesis of this compound.
Biological Assays
The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments. Detailed protocols for these assays can be found in the supplementary information of the cited publications.
Table 2: Key Experimental Protocols for Characterizing this compound
| Experiment | Purpose | Key Methodological Details | Reference |
| RyR2 Single-Channel Recording | To directly measure the effect of this compound on the activity of the RyR2 channel. | SR vesicles from cardiac muscle are incorporated into artificial lipid bilayers. Channel activity (open probability) is recorded before and after the application of this compound. | Gochman et al., 2024, Mol Pharmacol |
| [3H]Ryanodine Binding Assay | To assess the binding affinity of this compound to the RyR2 channel. | SR vesicles are incubated with [3H]ryanodine in the presence of varying concentrations of this compound. The amount of bound radioactivity is measured to determine the IC50 value. | Batiste et al., 2019, PNAS |
| Ca2+ Spark Frequency Measurement | To evaluate the effect of this compound on spontaneous Ca2+ release in cardiomyocytes. | Isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator. Spontaneous Ca2+ sparks are imaged using confocal microscopy before and after treatment with this compound. | Batiste et al., 2019, PNAS |
| In Vivo Electrophysiology and Arrhythmia Induction | To determine the antiarrhythmic efficacy of this compound in an animal model. | A catecholaminergic polymorphic ventricular tachycardia (CPVT) mouse model (e.g., Casq2-/-) is used. Mice are treated with this compound or vehicle, and arrhythmias are induced by catecholamine challenge (e.g., isoproterenol and caffeine). ECG is recorded to assess arrhythmia burden. | Blackwell et al., 2023, J Pharmacol Exp Ther |
Experimental Workflow: Biological Characterization
Caption: Workflow for the biological characterization of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its analog, this compound B1.
Table 3: In Vitro Activity of this compound and Analogs
| Compound | Assay | IC50 (µM) | Reference |
| This compound | [3H]Ryanodine Binding (RyR2) | ~0.1 | Batiste et al., 2019, PNAS |
| Ca2+ Spark Frequency | ~0.1 | Batiste et al., 2019, PNAS | |
| This compound B1 | [3H]Ryanodine Binding (RyR2) | ~1.3 | Gochman et al., 2024, Mol Pharmacol |
| Ca2+ Spark Frequency | 0.23 | Gochman et al., 2024, Mol Pharmacol |
Table 4: In Vivo Pharmacokinetics of this compound in Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (hours) | Reference |
| 3 | ~150 | 30 | 6.9 | Blackwell et al., 2023, J Pharmacol Exp Ther |
| 30 | ~1500 | 30 | 6.4 | Blackwell et al., 2023, J Pharmacol Exp Ther |
Signaling Pathway
This compound exerts its antiarrhythmic effect by selectively inhibiting the type 2 ryanodine receptor (RyR2), a calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. In pathological conditions such as CPVT, RyR2 becomes "leaky," leading to spontaneous Ca2+ release during diastole. This diastolic Ca2+ leak can trigger delayed afterdepolarizations (DADs) and subsequently, fatal cardiac arrhythmias. This compound stabilizes the closed state of RyR2, thereby reducing the diastolic Ca2+ leak and suppressing arrhythmogenesis.
Signaling Pathway: RyR2 Inhibition by this compound
Caption: Inhibition of RyR2-mediated Ca2+ leak by this compound.
The Biosynthesis of Verticilide: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Verticilide, a 24-membered cyclic depsipeptide produced by the fungus Acremonium variecolor FKI-1033, has garnered interest for its selective insecticidal activity through the inhibition of ryanodine receptors.[1][2] This technical guide provides a comprehensive overview of the current understanding and hypothetical biosynthesis of verticilide. While the specific biosynthetic gene cluster for verticilide has yet to be fully elucidated in the producing organism, this document outlines a putative pathway based on the established principles of non-ribosomal peptide synthetase (NRPS) enzymology. Detailed experimental protocols for pathway elucidation, quantitative data on verticilide's biological activity, and visualizations of the proposed biosynthetic machinery are presented to facilitate further research and drug development efforts in this area.
Introduction to Verticilide
Verticilide is a natural product isolated from the fungus Acremonium variecolor FKI-1033, previously identified as Verticillium sp.[1][2] Its structure is a cyclotetramer of alternating (2R)-2-hydroxyheptanoic acid and N-methyl-L-alanine residues, forming a 24-membered ring.[1][2] The chemical formula of verticilide is C44H76N4O12, with a molecular weight of 853.09 g/mol .[1]
The primary biological activity of verticilide is its inhibitory effect on ryanodine receptors, which are critical for calcium release in muscle cells.[1][2] This activity is particularly potent against insect ryanodine receptors, making verticilide a promising lead compound for the development of novel insecticides.[1][2]
Proposed Biosynthetic Pathway of Verticilide
The biosynthesis of verticilide is hypothesized to be orchestrated by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) enzyme. This pathway is analogous to the biosynthesis of other fungal cyclic depsipeptides. The proposed pathway involves the activation of the precursor molecules, their sequential condensation, modification, and finally, cyclization to yield the mature verticilide molecule.
Precursor Biosynthesis
The two building blocks of verticilide are (2R)-2-hydroxyheptanoic acid and N-methyl-L-alanine.
-
(2R)-2-hydroxyheptanoic acid: The biosynthesis of this α-hydroxy acid is likely derived from fatty acid metabolism. A fatty acid synthase (FAS) would produce heptanoic acid, which is then hydroxylated at the α-position by a hydroxylase, possibly a cytochrome P450 monooxygenase.
-
N-methyl-L-alanine: This non-proteinogenic amino acid is likely synthesized from the primary metabolite L-alanine. An N-methyltransferase would catalyze the transfer of a methyl group from a donor like S-adenosyl-L-methionine (SAM) to the amino group of L-alanine.
Non-Ribosomal Peptide Synthesis
A putative verticilide synthetase (VerS) would be a large, multi-modular enzyme responsible for the assembly of the depsipeptide chain. Each module would be responsible for the incorporation of one monomer unit. Based on the structure of verticilide, VerS is predicted to contain four modules.
Module Architecture:
-
Module 1 & 3 (for (2R)-2-hydroxyheptanoic acid):
-
Adenylation (A) domain: Selects and activates (2R)-2-hydroxyheptanoic acid as an adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated monomer via a thioester bond.
-
-
Module 2 & 4 (for N-methyl-L-alanine):
-
Adenylation (A) domain: Selects and activates N-methyl-L-alanine.
-
Thiolation (T) domain: Tethers the activated amino acid.
-
Condensation (C) domain: Catalyzes the formation of the peptide or ester bond between the growing chain and the incoming monomer.
-
N-methylation (MT) domain (optional): If N-methylation occurs on the NRPS, this domain would be present in modules 2 and 4.
-
Assembly Line Mechanism:
-
Initiation: Module 1's A-domain activates (2R)-2-hydroxyheptanoic acid and tethers it to the T-domain.
-
Elongation (Cycle 1): Module 2's C-domain catalyzes the formation of an ester bond between the (2R)-2-hydroxyheptanoic acid on module 1 and the N-methyl-L-alanine tethered to module 2.
-
Elongation (Cycles 2 & 3): The growing chain is passed to the subsequent modules, where C-domains catalyze the formation of alternating peptide and ester bonds.
-
Termination and Cyclization: The final linear tetradepsipeptide is released from the NRPS by a Thioesterase (TE) domain. This domain catalyzes an intramolecular cyclization reaction, forming the 24-membered ring of verticilide.
Key Experiments for Pathway Elucidation
To confirm the hypothetical biosynthetic pathway of verticilide, several key experiments would be necessary.
Genome Mining and Gene Cluster Identification
The first step is to sequence the genome of Acremonium variecolor FKI-1033. The genome can then be analyzed using bioinformatics tools like antiSMASH to identify putative secondary metabolite biosynthetic gene clusters, specifically searching for large NRPS genes.
Gene Knockout and Heterologous Expression
Once a candidate gene cluster is identified, its function can be verified through gene knockout experiments. Deleting the core NRPS gene should abolish verticilide production. Complementation with the wild-type gene should restore production. Furthermore, heterologous expression of the entire gene cluster in a suitable host organism could lead to the production of verticilide, confirming the cluster's role.
Isotopic Labeling Studies
Feeding experiments with isotopically labeled precursors can confirm the building blocks of verticilide. For example, feeding the culture with ¹³C-labeled L-alanine or heptanoic acid and analyzing the resulting verticilide by mass spectrometry would reveal the incorporation of these precursors.
Experimental Protocol: Isotopic Labeling with ¹³C-L-Alanine
-
Culture Preparation: Inoculate Acremonium variecolor FKI-1033 into a suitable liquid production medium.
-
Precursor Feeding: After a period of initial growth (e.g., 48-72 hours), add a sterile solution of ¹³C-labeled L-alanine to the culture to a final concentration of 1-5 mM.
-
Incubation: Continue the fermentation for a further 5-7 days.
-
Extraction: Harvest the culture broth and mycelium. Extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude extract and purified verticilide using high-resolution mass spectrometry (HRMS) to detect the incorporation of ¹³C atoms.
Quantitative Data
While quantitative data on the biosynthesis of verticilide itself is not yet available in the literature, data on its biological activity has been reported.
Table 1: Inhibitory Activity of Verticilide on Ryanodine Receptors
| Target Organism | Receptor Type | IC₅₀ (µM) | Reference |
| Cockroach | Insect Ryanodine Receptor | 4.2 | [1][2] |
| Mouse | Skeletal Muscle Ryanodine Receptor | 53.9 | [1][2] |
Conclusion and Future Perspectives
The biosynthesis of verticilide in Acremonium variecolor FKI-1033 is proposed to follow a canonical NRPS-mediated pathway. Elucidation of the specific gene cluster and characterization of the involved enzymes will provide valuable insights into the biosynthesis of cyclic depsipeptides and open avenues for the bioengineering of novel insecticidal compounds. The experimental approaches outlined in this guide provide a roadmap for future research in this area. The potent and selective biological activity of verticilide underscores the importance of further investigation into its biosynthesis and the potential for its development as a next-generation insecticide.
References
Methodological & Application
Application Notes and Protocols: Ent-(+)-Verticilide's Mechanism of Action on RyR2 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-(+)-Verticilide is a synthetic cyclooligomeric depsipeptide that has emerged as a potent and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1][2][3] Unlike its natural enantiomer, (-)-verticilide, which is inactive against mammalian RyR2, this compound effectively reduces RyR2-mediated diastolic Ca2+ leak.[1] This aberrant Ca2+ release is a known trigger for cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation.[1][4] These application notes provide a detailed overview of the mechanism of action of this compound on RyR2 channels, supported by quantitative data and experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the RyR2 channel complex.[1] While the precise binding site remains to be fully elucidated, studies indicate a distinct mechanism of action compared to other known RyR2 inhibitors like dantrolene and tetracaine.[1] The binding of this compound stabilizes the closed state of the RyR2 channel, thereby reducing the spontaneous Ca2+ leak from the sarcoplasmic reticulum (SR) during diastole.[1] Importantly, this action does not involve altering RyR2 phosphorylation or the binding of essential regulatory proteins such as Calmodulin (CaM) and FKBP12.6.[1] The selective inhibition of RyR2-mediated Ca2+ leak by this compound prevents the arrhythmogenic delayed afterdepolarizations (DADs) without significantly affecting the normal cardiac action potential.[1]
A structurally related analog, Ent-Verticilide B1, which has a smaller 18-membered ring, has also been shown to inhibit RyR2 channels, suggesting that the core cyclic depsipeptide structure is crucial for its activity.[2][3][5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound and its analog, Ent-Verticilide B1, on RyR2 channel function.
| Compound | Assay | Parameter | Value | Reference |
| Ent-Verticilide B1 | Single-Channel Recording | IC50 | ~0.24 µM | [2][8] |
| Ent-Verticilide B1 | [3H]ryanodine Binding | IC50 | 1.9 µM | [10] |
| Ent-Verticilide B1 | Spontaneous Ca2+ Release in Cardiomyocytes | IC50 | 0.23 µM | [3] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of RyR2-Mediated Arrhythmogenesis and Inhibition by this compound
Caption: Pathophysiological cascade leading to arrhythmia and the inhibitory point of this compound.
Experimental Workflow for Assessing RyR2 Inhibition
Caption: Workflow for characterizing the inhibitory effects of compounds on RyR2 channels.
Experimental Protocols
[3H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR2 channel activity, as [3H]ryanodine preferentially binds to the open state of the channel.
Materials:
-
Cardiac sarcoplasmic reticulum (SR) vesicles
-
[3H]ryanodine
-
Binding buffer (e.g., 20 mM PIPES, 150 mM KCl, pH 7.0)
-
This compound stock solution (in DMSO)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare cardiac SR vesicles from porcine or sheep hearts as previously described.[2]
-
In a 96-well plate, pre-incubate cardiac SR membranes (e.g., 3 mg/mL) with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 22°C.[3]
-
The incubation solution should contain components to modulate RyR2 activity, such as 150 mM KCl, 5 mM GSH, protease inhibitors, and defined Ca2+ concentrations (e.g., buffered with EGTA).[3]
-
Initiate the binding reaction by adding a subsaturating concentration of [3H]ryanodine (e.g., 2-5 nM).
-
Incubate for 2-3 hours at 37°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine (e.g., 10-20 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding. Data are then plotted as a function of this compound concentration to determine the IC50 value.
Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR2 channels.
Materials:
-
SR vesicles containing RyR2
-
Planar lipid bilayer apparatus
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine)
-
Cytosolic and luminal recording solutions with defined ion concentrations (e.g., Cs+ as the charge carrier) and Ca2+ buffered to diastolic levels (e.g., 100 nM).[2]
-
ATP and other channel modulators as required.
-
Patch-clamp amplifier and data acquisition system.
Protocol:
-
Form a planar lipid bilayer by painting a solution of phospholipids across a small aperture separating two chambers (cis and trans).
-
Fuse SR vesicles containing RyR2 channels to the bilayer by adding the vesicles to the cis (cytosolic) chamber in the presence of a salt gradient.
-
Once a single channel incorporates into the bilayer, perfuse the cis chamber to remove the vesicles.
-
Record single-channel currents under voltage-clamp conditions using a patch-clamp amplifier. The cytosolic solution should contain activating ligands such as ATP and a physiological diastolic Ca2+ concentration.[10]
-
After obtaining a stable baseline recording, add this compound to the cis chamber at various concentrations.[2]
-
Record channel activity for a sufficient duration (e.g., 30-60 seconds) at each concentration.[2]
-
Analyze the data to determine the open probability (Po), mean open time, and mean closed time of the channel.
-
Plot the relative Po as a function of this compound concentration to calculate the IC50.
Calcium Imaging in Isolated Cardiomyocytes
This method assesses the effect of this compound on spontaneous Ca2+ release events (Ca2+ sparks and waves) in intact or permeabilized cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes
-
Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM)
-
Confocal microscope equipped for live-cell imaging
-
Physiological salt solution (e.g., Tyrode's solution)
-
This compound stock solution
Protocol:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., mouse or rat) using enzymatic digestion.
-
Load the cells with a Ca2+ indicator by incubating them with the acetoxymethyl (AM) ester form of the dye (e.g., 1-5 µM Fluo-4 AM) for a specified period.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Place the coverslip with the loaded cells onto the stage of a confocal microscope and perfuse with a physiological solution.
-
Record spontaneous Ca2+ sparks using a line-scan imaging mode to achieve high temporal resolution.
-
To induce spontaneous Ca2+ release, cells can be paced electrically or exposed to conditions that increase SR Ca2+ load.
-
After recording baseline Ca2+ spark activity, perfuse the cells with a solution containing this compound at the desired concentration.[4]
-
Record Ca2+ sparks again in the presence of the compound.
-
Analyze the frequency, amplitude, and spatial spread of Ca2+ sparks before and after the application of this compound to quantify its inhibitory effect.[1]
Conclusion
This compound represents a promising pharmacological tool for the investigation of RyR2 channel function and a potential therapeutic lead for the treatment of RyR2-mediated cardiac arrhythmias. The protocols and data presented here provide a comprehensive resource for researchers aiming to study the effects of this and other novel compounds on RyR2 channels.
References
- 1. pnas.org [pnas.org]
- 2. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The selective RyR2 inhibitor ent-verticilide suppresses atrial fibrillation susceptibility caused by Pitx2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ent -Verticilide B1 inhibits type 2 ryanodine receptor channels and is antiarrhythmic in Casq2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2 -/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Measuring Ent-(+)-Verticilide RyR2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various in vitro assays to characterize the inhibitory activity of Ent-(+)-Verticilide and its analogs on the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel.
Introduction to this compound and RyR2
The cardiac ryanodine receptor (RyR2) is a large ion channel located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. It plays a crucial role in excitation-contraction coupling by releasing stored calcium (Ca2+) into the cytosol, which triggers muscle contraction. Dysregulation of RyR2, leading to aberrant Ca2+ leak, is implicated in various cardiac arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.
This compound is the unnatural enantiomer of the fungal natural product verticilide. It has been identified as a potent and selective inhibitor of RyR2-mediated diastolic Ca2+ leak[1]. Unlike its natural counterpart, this compound directly binds to RyR2 and acts as a negative allosteric modulator, reducing the channel's open probability without affecting sodium or L-type calcium channels[1][2]. This makes it a valuable pharmacological tool for studying RyR2 function and a promising lead compound for the development of novel antiarrhythmic drugs. Its analog, Ent-Verticilide B1, also demonstrates inhibitory effects on RyR2[3][4][5][6][7].
This document outlines four key in vitro assays to quantify the inhibitory effects of this compound on RyR2 function.
Key In Vitro Assays for RyR2 Inhibition
A multi-assay approach is recommended to comprehensively characterize the inhibitory properties of compounds like this compound on RyR2. The following assays provide complementary information on ligand binding, single-channel kinetics, and cellular Ca2+ handling.
-
[3H]Ryanodine Binding Assay: A radioligand binding assay to determine the affinity of the test compound for the RyR2 channel.
-
Single-Channel Recording (Planar Lipid Bilayer): Directly measures the activity of individual RyR2 channels to assess the compound's effect on channel gating properties.
-
Ca2+ Spark and Wave Assay in Cardiomyocytes: Visualizes and quantifies spontaneous Ca2+ release events in isolated heart cells to evaluate RyR2 activity in a more physiological context.
-
ER Ca2+ Monitoring in HEK293 Cells: A cell-based high-throughput screening method to identify and characterize RyR2 inhibitors.
Data Presentation: Quantitative Analysis of RyR2 Inhibition
The following table summarizes the reported inhibitory concentrations (IC50) of this compound (ent-1) and its analog Ent-Verticilide B1 (ent-B1) in various in vitro assays.
| Compound | Assay | IC50 (µM) | Reference |
| This compound (ent-1) | [3H]Ryanodine Binding | 0.1 | [8] |
| Intact Cardiomyocyte Assay | 0.1 | [8] | |
| Ent-Verticilide B1 (ent-B1) | [3H]Ryanodine Binding | 1.3 | [8][9] |
| Intact Cardiomyocyte Assay | 0.23 | [8][9] | |
| RyR2 Single Channel Assay | 0.24 | [9] |
Experimental Protocols
[3H]Ryanodine Binding Assay
This assay measures the ability of a test compound to displace the binding of [3H]ryanodine, a high-affinity ligand that binds preferentially to the open state of the RyR2 channel. Inhibition of [3H]ryanodine binding suggests that the test compound either directly competes for the ryanodine binding site or allosterically modulates the channel to a closed state.
Protocol:
-
Preparation of SR Microsomes:
-
Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue (e.g., ovine or porcine ventricle) or from HEK293 cells overexpressing RyR2 using differential centrifugation.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components:
-
50-100 µg of SR microsomal protein
-
Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM KCl, 15 mM NaCl, 1 mM EGTA)
-
Varying concentrations of free Ca2+ (typically from 10 nM to 10 µM)
-
5-10 nM [3H]ryanodine
-
A range of concentrations of this compound or other test compounds.
-
For non-specific binding, include a high concentration (e.g., 10-20 µM) of unlabeled ryanodine in a separate set of tubes.
-
-
Incubate the reaction mixture at 37°C for 2-4 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a vacuum filtration manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., the binding buffer without radioligand) to remove unbound [3H]ryanodine.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow for the [3H]Ryanodine Binding Assay.
Single-Channel Recording (Planar Lipid Bilayer)
This electrophysiological technique allows for the direct measurement of ionic currents through a single RyR2 channel reconstituted into an artificial lipid bilayer. It provides detailed information on channel gating kinetics, including open probability (Po), mean open time, and mean closed time, and how these are affected by inhibitors.
Protocol:
-
Planar Lipid Bilayer Formation:
-
Prepare a lipid solution (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane).
-
"Paint" the lipid solution across a small aperture (50-250 µm) in a partition separating two chambers (cis and trans) filled with a symmetrical recording solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4).
-
Monitor the formation of a stable, high-resistance bilayer by applying a voltage and measuring the resulting current.
-
-
RyR2 Channel Incorporation:
-
Add a small amount of SR microsomes or purified RyR2 protein to the cis chamber (representing the cytosolic side).
-
Fusion of the vesicles with the bilayer will result in the incorporation of RyR2 channels, which can be observed as discrete, stepwise increases in current.
-
-
Single-Channel Recording:
-
Clamp the voltage across the bilayer at a constant potential (e.g., +40 mV).
-
Record the single-channel currents using a patch-clamp amplifier.
-
The cis chamber should contain a buffered Ca2+ solution to activate the channel (e.g., 1-10 µM free Ca2+).
-
After obtaining a stable baseline recording, perfuse the cis chamber with a solution containing this compound at various concentrations.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time before and after the addition of the inhibitor.
-
Generate dose-response curves for the effect of the inhibitor on these parameters to determine its potency and mechanism of action (e.g., open-channel block, allosteric modulation).
-
Workflow Diagram:
Caption: Workflow for Single-Channel Recording in a Planar Lipid Bilayer.
Ca2+ Spark and Wave Assay in Cardiomyocytes
This assay provides a more physiological assessment of RyR2 inhibition by measuring spontaneous Ca2+ release events in isolated cardiomyocytes. Ca2+ sparks are localized Ca2+ release events originating from a single or a small cluster of RyR2 channels, while Ca2+ waves are propagating waves of Ca2+ release that can be arrhythmogenic.
Protocol:
-
Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat, or rabbit) by enzymatic digestion of the heart.
-
-
Cell Loading with Ca2+ Indicator:
-
Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM (typically 5-10 µM) for 15-30 minutes at room temperature.
-
Wash the cells to remove excess dye.
-
-
Confocal Imaging:
-
Place the loaded cells in a chamber on the stage of a laser scanning confocal microscope.
-
Perfuse the cells with a physiological salt solution.
-
Use the line-scan mode of the confocal microscope to acquire images with high temporal resolution along the longitudinal axis of the myocyte.
-
To induce Ca2+ sparks, cells can be field-stimulated at a low frequency (e.g., 0.5-1 Hz) to load the SR with Ca2+, and then stimulation is stopped to observe spontaneous release events.
-
-
Data Acquisition and Analysis:
-
Record baseline Ca2+ spark and/or wave activity.
-
Perfuse the cells with solutions containing increasing concentrations of this compound.
-
Acquire line-scan images in the presence of the inhibitor.
-
Analyze the images to quantify Ca2+ spark parameters (frequency, amplitude, duration, and spatial width) and Ca2+ wave characteristics (frequency and propagation velocity).
-
Calculate the reduction in Ca2+ spark and wave frequency as a measure of RyR2 inhibition and determine the IC50.
-
Signaling Pathway Diagram:
Caption: Inhibition of RyR2-mediated Ca2+ leak by this compound.
ER Ca2+ Monitoring in HEK293 Cells
This is a high-throughput compatible assay that utilizes HEK293 cells stably expressing RyR2 and a genetically encoded Ca2+ indicator targeted to the endoplasmic reticulum (ER), such as R-CEPIA1er. Inhibition of RyR2-mediated Ca2+ leak from the ER leads to an increase in the ER Ca2+ concentration, which can be detected as an increase in the fluorescence of the indicator.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells that stably express human RyR2.
-
Transfect the cells with a plasmid encoding an ER-targeted genetically encoded Ca2+ indicator.
-
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate (e.g., 96- or 384-well).
-
Wash the cells with a physiological buffer.
-
Add the test compounds, including this compound, at various concentrations to the wells.
-
Incubate the plate for a defined period.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the ER Ca2+ indicator using a fluorescence plate reader.
-
An increase in fluorescence indicates an increase in ER Ca2+ concentration, and thus, inhibition of RyR2.
-
-
Data Analysis:
-
Normalize the fluorescence signals to a baseline or a positive control (e.g., a known RyR2 inhibitor like tetracaine).
-
Generate dose-response curves and calculate the EC50 for the increase in ER Ca2+, which corresponds to the inhibitory potency of the compound.
-
This assay can also be used to assess the effect of compounds on caffeine-induced Ca2+ release from the ER.
-
Logical Relationship Diagram:
References
- 1. Measuring Ca²⁺ sparks in cardiac myocytes. | Semantic Scholar [semanticscholar.org]
- 2. ent -Verticilide B1 inhibits type 2 ryanodine receptor channels and is antiarrhythmic in Casq2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Ca²⁺ sparks in cardiac myocytes. | Semantic Scholar [semanticscholar.org]
- 4. [3H]Ryanodine binding assays. [bio-protocol.org]
- 5. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols: The Use of Ent-(+)-Verticilide in the Study of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited arrhythmogenic disorder characterized by life-threatening ventricular arrhythmias triggered by physical exercise or emotional stress.[1][2] The underlying cause is typically a genetic mutation that leads to dysregulated calcium handling within cardiac muscle cells.[1][3][4] The most common mutations affect the RYR2 gene, which encodes the cardiac ryanodine receptor (RyR2), a channel responsible for releasing calcium from the sarcoplasmic reticulum (SR).[1][4] In CPVT, hyperactive RyR2 channels cause a spontaneous, abnormal "leak" of calcium during the diastolic phase of the heartbeat.[5][6][7] This calcium leak can lead to delayed afterdepolarizations (DADs), triggering fatal arrhythmias.[8][9]
Ent-(+)-Verticilide, the unnatural enantiomer of a fungal natural product, has emerged as a potent and selective inhibitor of the RyR2 channel.[3][5][10][11] Unlike its natural counterpart, which is inactive on mammalian RyR2, this compound directly binds to the RyR2 channel complex to reduce diastolic Ca2+ leak.[10] This selectivity makes it an invaluable molecular tool for investigating the pathophysiology of CPVT and for preclinical testing of RyR2-targeted antiarrhythmic therapies.[3][10]
Mechanism of Action of this compound in CPVT
In CPVT, adrenergic stimulation (e.g., from exercise or stress) activates signaling pathways that lead to the hyperactivation of RyR2 channels.[9] This results in an increased open probability of the channel during diastole, causing Ca2+ to leak from the SR.[6] this compound acts by directly inhibiting this pathologic Ca2+ release.[10] It selectively targets the hyperactive state of the RyR2 channel, effectively suppressing the diastolic Ca2+ leak without significantly affecting normal systolic Ca2+ release required for heart muscle contraction.[12] This targeted action prevents the formation of DADs and subsequent ventricular arrhythmias.[10]
References
- 1. Catecholaminergic polymorphic ventricular tachycardia - Wikipedia [en.wikipedia.org]
- 2. Catecholaminergic Polymorphic Ventricular Tachycardia [aerjournal.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Catecholaminergic polymorphic ventricular tachycardia: MedlinePlus Genetics [medlineplus.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The molecular basis of catecholaminergic polymorphic ventricular tachycardia: What are the different hypotheses regarding mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The selective RyR2 inhibitor ent-verticilide suppresses atrial fibrillation susceptibility caused by Pitx2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antiarrhythmic Effects of Ent-(+)-Verticilide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-(+)-Verticilide is a potent and selective inhibitor of the cardiac ryanodine receptor type 2 (RyR2), a critical intracellular calcium release channel.[1] Dysregulation of RyR2, leading to diastolic calcium leak, is implicated in the pathophysiology of catecholaminergic polymorphic ventricular tachycardia (CPVT), a life-threatening genetic arrhythmia syndrome. These application notes provide detailed protocols for utilizing a well-established animal model to investigate the antiarrhythmic properties of this compound. The primary model described is the calsequestrin-2 knockout (Casq2-/-) mouse, a validated model for CPVT that exhibits catecholamine-induced ventricular arrhythmias.[1][2]
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effect by directly inhibiting RyR2-mediated spontaneous calcium leak from the sarcoplasmic reticulum (SR) during diastole.[1] This action prevents the arrhythmogenic membrane depolarizations known as delayed afterdepolarizations (DADs) that trigger ventricular arrhythmias in conditions like CPVT.[1] Unlike its natural enantiomer, (-)-verticilide, which is inactive against mammalian RyR2, this compound shows high potency and a distinct mechanism of action compared to other RyR2 inhibitors.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies in mice.
| Parameter | Value | Animal Model | Reference |
| In Vivo Efficacy | |||
| Effective Dose | 3 mg/kg and 30 mg/kg (i.p.) | Casq2-/- mice | [1] |
| Arrhythmia Reduction | Significantly reduced ventricular ectopic beats | Casq2-/- mice with catecholamine challenge | [1] |
| Pharmacokinetics (in mice) | |||
| Administration Route | Intraperitoneal (i.p.) | CD-1 mice | |
| Peak Plasma Concentration (Cmax) at 3 mg/kg | ~1460 ng/mL at 10 minutes | CD-1 mice | [3][4][5] |
| Half-life (t1/2) at 3 mg/kg | ~45 minutes | CD-1 mice | [3][4][5] |
| In Vitro Activity | |||
| Target | Ryanodine Receptor 2 (RyR2) | Isolated cardiomyocytes | [1] |
| Effect | Inhibition of spontaneous Ca2+ leak | Cardiomyocytes from wild-type and Casq2-/- mice | [1] |
Signaling Pathway of this compound in Cardiomyocytes
Caption: Mechanism of antiarrhythmic action of this compound.
Experimental Protocols
In Vivo Model: Catecholamine-Induced Arrhythmia in Casq2-/- Mice
This protocol describes the induction of ventricular arrhythmias in a genetic mouse model of CPVT and the assessment of the antiarrhythmic efficacy of this compound.
Materials:
-
Casq2-/- mice and wild-type littermates (control)
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween 20, 40% PEG-400, 40% water)
-
Isoproterenol hydrochloride
-
Anesthesia (e.g., isoflurane)
-
ECG recording system with subcutaneous needle electrodes
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Acclimatize Casq2-/- mice and wild-type controls to the experimental setup. Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance). Place the anesthetized mouse on a heating pad to maintain body temperature.
-
ECG Setup: Insert subcutaneous needle electrodes for a standard lead II ECG configuration. Allow the ECG signal to stabilize and record a baseline ECG for at least 5-10 minutes.
-
Drug Administration: Administer this compound (e.g., 3 or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 5 mL/kg).
-
Arrhythmia Induction: After a predetermined pretreatment time (e.g., 15 minutes), induce arrhythmia by i.p. injection of isoproterenol (e.g., 1-2 mg/kg).
-
ECG Monitoring and Recording: Continuously record the ECG for a defined period (e.g., 15-30 minutes) following isoproterenol injection.
-
Data Analysis:
-
Analyze the ECG recordings for the incidence, frequency, and duration of ventricular arrhythmias, including premature ventricular contractions (PVCs), bigeminy, trigeminy, and ventricular tachycardia (VT).
-
Quantify the arrhythmia burden as the total number of ectopic beats or the percentage of time spent in arrhythmia.
-
Compare the arrhythmia burden between vehicle- and this compound-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
-
Experimental Workflow:
Caption: Workflow for in vivo testing of this compound.
Ex Vivo Model: Isolated Cardiomyocyte Calcium Imaging
This protocol details the isolation of ventricular cardiomyocytes and the subsequent measurement of intracellular calcium dynamics to directly assess the effect of this compound on RyR2-mediated calcium leak.
Materials:
-
Mouse hearts (from Casq2-/- or wild-type mice)
-
Langendorff perfusion system
-
Collagenase type II
-
Calcium-tolerant cardiomyocyte isolation buffers
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Confocal microscope with line-scanning capabilities
-
This compound
-
DMSO (vehicle)
-
Laminin-coated coverslips
Procedure:
-
Cardiomyocyte Isolation:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with a calcium-free buffer to arrest contractions, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.
-
Gently triturate the digested ventricular tissue to release individual cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, rod-shaped cardiomyocytes.
-
-
Calcium Imaging:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) for 20-30 minutes at room temperature.
-
Mount the coverslip on the stage of a confocal microscope.
-
Perfuse the cells with a Tyrode's solution containing a physiological calcium concentration.
-
-
Experimental Protocol:
-
Record baseline spontaneous calcium release events (calcium sparks and waves) using line-scan imaging.
-
Perfuse the cardiomyocytes with a solution containing this compound at the desired concentration (e.g., 1-10 µM) or vehicle (DMSO).
-
After an incubation period, record calcium sparks and waves again.
-
-
Data Analysis:
-
Use specialized software (e.g., ImageJ with SparkMaster plugin) to analyze the line-scan images.
-
Quantify the frequency, amplitude, duration, and spatial width of calcium sparks.
-
Calculate the overall calcium leak as the product of spark frequency and spark mass.
-
Compare the calcium leak parameters before and after the application of this compound.
-
Cardiomyocyte Isolation and Calcium Imaging Workflow:
Caption: Workflow for assessing this compound's effect on Ca2+ leak.
Conclusion
The described animal models and protocols provide a robust framework for evaluating the antiarrhythmic potential of this compound. The in vivo Casq2-/- mouse model allows for the assessment of efficacy in a disease-relevant context, while the ex vivo cardiomyocyte calcium imaging provides direct mechanistic insights into the compound's action on RyR2. Consistent and carefully executed experiments following these guidelines will yield valuable data for the preclinical development of this compound as a novel antiarrhythmic agent.
References
- 1. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Intracardiac electrophysiology to characterize susceptibility to ventricular arrhythmias in murine models [frontiersin.org]
- 3. Quantification of Sarcoplasmic Reticulum Ca2+ Release in Primary Ventricular Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Electrophysiological Studies of Ent-(+)-Verticilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the electrophysiological effects of Ent-(+)-Verticilide, a selective inhibitor of the type 2 ryanodine receptor (RyR2). The primary mechanism of action of this compound is the reduction of diastolic Ca2+ leak from the sarcoplasmic reticulum (SR), making it a valuable tool for studying cardiac arrhythmias and other conditions associated with RyR2 hyperactivity.[1][2][3] This document outlines methodologies for single-channel recordings, cellular electrophysiology in cardiomyocytes, and in vivo arrhythmia assessment.
Overview of this compound's Electrophysiological Profile
This compound and its analog, Ent-Verticilide B1, are potent and selective inhibitors of RyR2, an intracellular calcium release channel crucial for excitation-contraction coupling in cardiomyocytes.[1][2] Unlike its natural enantiomer, (-)-verticilide, which is inactive against mammalian RyR2, this compound effectively suppresses spontaneous Ca2+ release from the SR, a key factor in the genesis of cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation.[2][4]
Key Electrophysiological Effects:
-
Inhibition of Spontaneous Ca2+ Release: this compound reduces the frequency of spontaneous Ca2+ sparks in cardiomyocytes.[2][4]
-
Prevention of Delayed Afterdepolarizations (DADs): By stabilizing RyR2, the compound prevents the arrhythmogenic DADs that can trigger action potentials.[2]
-
Anti-arrhythmic Activity: In vivo studies have demonstrated that this compound can attenuate ventricular and atrial arrhythmias in mouse models.[2][4]
-
High Selectivity: Notably, this compound does not significantly affect other cardiac ion channels, such as Na+ or L-type Ca2+ channels, and does not alter the morphology of the cardiac action potential.[2]
Quantitative Data Summary
The following tables summarize the reported quantitative data on the inhibitory effects of this compound and its analog, Ent-Verticilide B1.
Table 1: Inhibitory Potency of this compound Analog (ent-B1) on RyR2 Activity
| Assay Type | Parameter | Value | Species | Reference |
| RyR2 Single Channel Recording | IC50 | ~0.24 µM | Porcine | [1] |
| [3H]ryanodine Binding | IC50 | 1.93 µM | Porcine | [1] |
| Ca2+ Spark Assay (permeabilized cardiomyocytes) | IC50 | 0.23 µM | Mouse | [3] |
Table 2: In Vivo Anti-arrhythmic Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Estimated IC50 for arrhythmia inhibition | 266 ng/mL (312 nM) | Casq2-/- mice | [5] |
| Estimated Maximum Inhibitory Effect | 93.5% | Casq2-/- mice | [5] |
Experimental Protocols
Protocol 1: Single-Channel Recording of RyR2 in Artificial Lipid Bilayer
This protocol allows for the direct measurement of the effect of this compound on the open probability of single RyR2 channels.
Materials:
-
SR vesicles containing RyR2 (e.g., from porcine or sheep heart)
-
Artificial lipid bilayer setup with two chambers (cis and trans)
-
Lipid solution (e.g., phosphatidylethanolamine and phosphatidylcholine in n-decane)
-
Cis chamber solution (cytosolic side): 250 mM CsCH3O3S, 20 mM CsCl, 1.0 mM CaCl2, 2 mM ATP, buffered to a free Ca2+ concentration of 100 nM.
-
Trans chamber solution (luminal side): 250 mM CsCH3O3S, 20 mM CsCl, 1 mM CaCl2.
-
This compound stock solution (in DMSO)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Form a lipid bilayer across an aperture separating the cis and trans chambers.
-
Add SR vesicles to the cis chamber to facilitate fusion with the lipid bilayer.
-
Once a channel is incorporated, perfuse the cis chamber with the cytosolic solution containing 100 nM free Ca2+ to establish a baseline recording of RyR2 activity.
-
Apply this compound to the cis chamber via a perfusion system at various concentrations (e.g., 0.03, 0.1, 0.3, 1, 3, 10, and 30 µM).[1]
-
Record single-channel currents at a fixed holding potential (e.g., +40 mV).
-
Analyze the data to determine the open probability, mean open time, and mean closed time of the RyR2 channel at each concentration of this compound.
-
Plot the concentration-response curve to calculate the IC50 value.
Protocol 2: Ca2+ Spark Measurement in Isolated Cardiomyocytes
This protocol assesses the effect of this compound on spontaneous SR Ca2+ release events in intact or permeabilized cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes
-
Fluo-4 AM calcium indicator
-
Normal Tyrode's solution: 130 mM NaCl, 5.6 KCl, 1 MgCl2, 1.8 mM CaCl2, 11 glucose, and 10 HEPES, pH 7.4.[1]
-
For permeabilized cells: Saponin (0.01%)
-
Confocal microscope with line-scan imaging capabilities
-
This compound stock solution (in DMSO)
Procedure:
-
Isolate ventricular myocytes from the desired animal model (e.g., mouse).
-
Load the cardiomyocytes with Fluo-4 AM (e.g., 5 µM for 15-30 minutes at room temperature).[1][6]
-
For intact cells, place the loaded cells in a chamber with normal Tyrode's solution.
-
For permeabilized cells, expose the cells to saponin (~0.01% for ~45 seconds) to permeabilize the cell membrane.[1]
-
Acquire baseline spontaneous Ca2+ spark activity using a confocal microscope in line-scan mode. The scan line should be positioned along the longitudinal axis of the myocyte.
-
Apply this compound at the desired concentrations to the bathing solution.
-
Record Ca2+ sparks after a brief incubation period.
-
Analyze the line-scan images to quantify Ca2+ spark frequency, amplitude, duration, and width.
Protocol 3: Patch-Clamp Electrophysiology for DADs and Action Potentials
This protocol is used to measure the effect of this compound on arrhythmogenic DADs and action potentials in single cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes (3-7 MΩ)
-
Extracellular (bath) solution: 135 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM glucose, and 10 mM HEPES, pH adjusted to 7.4 with NaOH.[7]
-
Intracellular (pipette) solution: 115 mM K-Gluconate, 4 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, pH adjusted to 7.2 with KOH.[8][9]
-
This compound stock solution (in DMSO)
Procedure:
-
Place isolated cardiomyocytes in a recording chamber perfused with the extracellular solution.
-
Form a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode.
-
To elicit DADs, pace the cardiomyocyte at a high frequency (e.g., 3 Hz) for a short duration and then stop the stimulation.[2]
-
Record spontaneous membrane potential changes to observe DADs and triggered action potentials.
-
Apply this compound (e.g., 0.3 µM) to the perfusion solution and repeat the pacing protocol.[2]
-
Measure the frequency and amplitude of DADs and the number of triggered action potentials before and after drug application.
-
To assess effects on the action potential, pace the cell at a steady rate (e.g., 1 Hz) and record the action potential waveform before and after applying this compound.
Protocol 4: In Vivo Electrocardiogram (ECG) Recording in Mice
This protocol is for assessing the anti-arrhythmic efficacy of this compound in a live animal model of arrhythmia.
Materials:
-
Anesthetized mouse model of arrhythmia (e.g., Casq2-/-)
-
Rodent ventilator
-
Subcutaneous needle electrodes (27-gauge)
-
ECG amplifier and data acquisition system
-
Programmable electrical stimulator
-
Catecholamine solution (e.g., isoproterenol) to induce arrhythmias
-
This compound solution for injection (e.g., intraperitoneal)
Procedure:
-
Anesthetize the mouse and maintain a stable body temperature.
-
Mechanically ventilate the animal.
-
Insert subcutaneous needle electrodes in each limb to obtain a surface six-lead ECG.[4]
-
Record a baseline ECG.
-
Administer this compound or vehicle control.
-
After a suitable time for drug distribution, induce arrhythmias using a catecholamine challenge (e.g., isoproterenol injection).
-
Continuously record the ECG to monitor for ventricular ectopic beats and ventricular tachycardia.
-
Alternatively, programmed electrical stimulation can be used to assess arrhythmia inducibility.
-
Analyze the ECG recordings to quantify the number of arrhythmic events, heart rate, and ECG intervals (PR, QRS, QT).
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Mechanism of action of this compound in cardiomyocytes.
References
- 1. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]
- 2. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 7. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axolbio.com [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols: Ent-(+)-Verticilide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of Ent-(+)-Verticilide and its analog, Ent-Verticilide B1, in preclinical mouse models. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of these compounds for cardiac arrhythmias.
Introduction
This compound is the unnatural enantiomer of the fungal natural product verticilide.[1] It has emerged as a potent and selective inhibitor of the ryanodine receptor type 2 (RyR2), a critical intracellular calcium release channel.[1] Dysregulated RyR2-mediated calcium leak is a known contributor to cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][2][3] this compound and its smaller ring-sized analog, Ent-Verticilide B1, have demonstrated significant antiarrhythmic efficacy in mouse models of CPVT, making them promising lead compounds for the development of novel antiarrhythmic drugs.[2][3][4]
Mechanism of Action
This compound and Ent-Verticilide B1 act by directly binding to the RyR2 channel complex, functioning as negative allosteric modulators.[1] This binding inhibits the spontaneous release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) during diastole, a phenomenon known as "calcium leak".[1][5] By reducing this pathological calcium leak, these compounds prevent the downstream arrhythmogenic events, including delayed afterdepolarizations (DADs) and triggered action potentials, without significantly affecting the normal cardiac action potential.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Dose (Intraperitoneal) | Cmax (ng/mL) | Tmax (min) | Half-life (hours) | Mouse Model |
| 3 mg/kg | Not Reported | Not Reported | 6.9 | Casq2-/- |
| 30 mg/kg | Not Reported | Not Reported | 6.4 | Casq2-/- |
Data extracted from studies on this compound.[4][6]
Table 2: Pharmacokinetic Parameters of Ent-Verticilide B1 in Mice
| Dose (Intraperitoneal) | Cmax (ng/mL) | Tmax (min) | Half-life (min) | Mouse Model |
| 3 mg/kg | 1460 | 10 | 45 | CD1 |
Data extracted from studies on Ent-Verticilide B1.[2][3][5][7]
Table 3: Pharmacodynamic Effects of this compound in Mice
| Compound | Dose (Intraperitoneal) | Effect | Mouse Model |
| This compound | 3 mg/kg | Inhibition of ventricular arrhythmias | Casq2-/- |
| This compound | 30 mg/kg | Inhibition of ventricular arrhythmias | Casq2-/- |
| Ent-Verticilide B1 | 3 mg/kg | Significant reduction of catecholamine-induced ventricular arrhythmia | Casq2-/- |
| Ent-Verticilide B1 | 30 mg/kg | Significant reduction of catecholamine-induced ventricular arrhythmia | Casq2-/- |
Data extracted from multiple studies.[2][3][4]
Experimental Protocols
In Vivo Antiarrhythmic Efficacy Study in Casq2-/- Mice
This protocol describes the methodology for assessing the antiarrhythmic efficacy of this compound or its analogs in a catecholamine-induced arrhythmia model.
1. Animal Model:
-
Use Casq2-/- mice, a well-established gene-targeted model for CPVT.[1][2][3]
-
House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Vehicle: Prepare a vehicle solution consisting of 10% Tween 20, 10% DMSO, 40% water, and 40% PEG-400 (v/v).[2][3]
-
Drug Solution: Dissolve this compound or Ent-Verticilide B1 in the vehicle to achieve the desired final concentration for injection.
-
Administration: Administer the drug solution or vehicle via intraperitoneal (i.p.) injection at a volume of 5 mL/kg body weight.[2][3]
3. Experimental Procedure:
-
Baseline (Vehicle Control):
-
Treatment Group:
-
Allow a one-week washout period between vehicle and drug administration in a crossover study design.[2][3]
-
Administer this compound or Ent-Verticilide B1 at the desired dose (e.g., 3 mg/kg or 30 mg/kg).
-
The timing of the catecholamine challenge post-drug administration can range from 5 to 1440 minutes to assess the time course of action.[4][6] A 15-minute pretreatment time has also been used.[2]
-
Induce arrhythmia with an i.p. injection of isoproterenol (3 mg/kg).
-
Record ECGs to quantify the incidence and duration of ventricular arrhythmias.
-
4. Data Analysis:
-
Analyze ECG recordings in a blinded manner.
-
Quantify the number of premature ventricular complexes (PVCs) and the incidence and duration of ventricular tachycardia (VT).
-
Compare the arrhythmia burden between vehicle- and drug-treated groups to determine efficacy.
Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound or its analogs in mice.
1. Animal Model:
2. Drug Administration:
3. Sample Collection:
-
Collect blood samples (approximately 30 µL) at various time points post-administration (e.g., 10, 20, 30, 60, 180, and 480 minutes).[2][3]
-
Centrifuge the blood samples at 5000 x g for 5 minutes at 4°C to separate the plasma.[2][3]
-
Store the plasma samples at -75 ± 15°C until analysis.[2][3]
4. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.
5. Data Analysis:
-
Use noncompartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, half-life (T1/2), and area under the curve (AUC).
Conclusion
This compound and its derivatives represent a novel class of RyR2 inhibitors with demonstrated antiarrhythmic potential in preclinical models. The protocols and data presented here provide a foundation for further investigation into their therapeutic utility. Careful consideration of dosage, administration route, and appropriate animal models is crucial for the successful evaluation of these promising compounds.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Ent-(+)-Verticilide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Ent-(+)-Verticilide analogs and protocols for their biological evaluation as modulators of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel implicated in cardiac arrhythmias.
Introduction
This compound, the unnatural enantiomer of the fungal natural product verticilide, has emerged as a potent and selective inhibitor of RyR2-mediated diastolic Ca2+ leak. This discovery has spurred interest in developing analogs and derivatives with improved pharmacological properties for the potential treatment of cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT). This document outlines the chemical synthesis of key analogs and the essential biological assays used to characterize their activity.
Chemical Synthesis of this compound Analogs
The synthesis of this compound and its analogs, such as the 18-membered ring analog ent-verticilide B1, is achieved through a modular approach involving the preparation of a key didepsipeptide unit followed by macrocyclization.
Synthesis of the Didepsipeptide Monomer
The core building block for the synthesis of this compound analogs is a didepsipeptide composed of N-methyl-D-alanine and (R)-2-hydroxyheptanoic acid. The synthesis of this unit is outlined below.
Experimental Protocol: Synthesis of the Didepsipeptide Unit [1]
-
Enantioselective Henry Reaction: Hexanal and nitromethane are reacted in an enantioselective Henry reaction to produce the corresponding nitroalkane.
-
Protection of the Hydroxyl Group: The resulting alcohol is protected, for example, as a methoxymethyl (MOM) ether.
-
Mioskowski–Nef Conditions: The nitroalkane is then subjected to Mioskowski–Nef conditions to yield the α-hydroxy acid. This is subsequently protected as a benzyl ester.
-
Deprotection and Coupling: The hydroxy heptanoic ester is deprotected and then coupled with N-methyl-D-alanine to form the key didepsipeptide unit.
Macrocyclization to Form Analogs of Varying Ring Sizes
Linear precursors of varying lengths are synthesized by selective deprotections and subsequent condensative couplings of the didepsipeptide monomer. Global deprotection followed by macrocyclization under high-dilution conditions yields the desired cyclic oligomeric depsipeptides (CODs) of different ring sizes (e.g., 6-, 12-, 18-, 24-, 30-, and 36-membered rings).[1]
General Procedure for Macrocyclization [2]
-
Deprotection: The linear depsipeptide precursor is subjected to tert-Butyloxycarbonyl (Boc) deprotection using either 4 M HCl in ethyl acetate or 20% trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is stirred for 1-3 hours at room temperature.
-
Concentration: The crude reaction mixture is concentrated, followed by the addition of ether and reconcentration.
-
Cyclization: The deprotected linear precursor is then subjected to high-dilution conditions with a suitable coupling agent to facilitate intramolecular cyclization.
Biological Evaluation of this compound Analogs
The biological activity of the synthesized analogs is primarily assessed by their ability to modulate the function of the RyR2 channel. Key experimental protocols are detailed below.
Preparation of Sarcoplasmic Reticulum (SR) Vesicles
Experimental Protocol: Isolation of SR Vesicles [3]
-
Homogenization: Porcine cardiac left ventricle tissue is homogenized by differential centrifugation to isolate crude sarcoplasmic reticulum membrane vesicles.
-
Storage: The isolated SR vesicles are flash-frozen and stored at -80°C until use.
[3H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR2 channel activity. Inhibitors of RyR2 will reduce the amount of radiolabeled ryanodine that binds to the channel.
Experimental Protocol: [3H]Ryanodine Binding Assay
-
Incubation: SR vesicles are incubated with [3H]ryanodine in the presence and absence of the test compound at varying concentrations.
-
Filtration: The reaction mixtures are filtered to separate bound from unbound [3H]ryanodine.
-
Scintillation Counting: The amount of bound [3H]ryanodine is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of [3H]ryanodine binding, is determined.
Single-Channel Recording of RyR2
This technique allows for the direct observation of the gating behavior of individual RyR2 channels.
Experimental Protocol: Single-Channel Recording
-
Bilayer Formation: Artificial lipid bilayers are formed across an aperture in a recording chamber.
-
Vesicle Fusion: SR vesicles containing RyR2 are fused to the lipid bilayer.
-
Electrophysiological Recording: The ionic current through single RyR2 channels is recorded using patch-clamp amplifiers. The chamber is perfused with solutions containing the test compounds.
-
Data Analysis: The open probability (Po) of the channel is analyzed to determine the effect of the compound on channel gating.
Measurement of Spontaneous Ca2+ Release (Ca2+ Sparks) in Cardiomyocytes
Ca2+ sparks are localized Ca2+ release events from the SR that can be visualized using fluorescent Ca2+ indicators. An increase in spark frequency is indicative of RyR2 hyperactivity.
Experimental Protocol: Ca2+ Spark Measurement in Permeabilized Cardiomyocytes
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal hearts (e.g., mouse, rat).
-
Permeabilization: The cell membrane is permeabilized to allow for the controlled loading of the cytosol with a solution containing a fluorescent Ca2+ indicator (e.g., Fluo-4) and the test compound.
-
Confocal Microscopy: Ca2+ sparks are imaged using a laser scanning confocal microscope.
-
Data Analysis: The frequency, amplitude, and spatial and temporal properties of the Ca2+ sparks are analyzed to determine the effect of the compound on spontaneous Ca2+ release.
Quantitative Data Summary
The following table summarizes the reported biological and pharmacokinetic data for key this compound analogs.
| Compound | Molecular Weight ( g/mol ) | RyR2 Inhibition (IC50) | In Vivo Half-life (t1/2) | Peak Plasma Concentration (Cmax) |
| This compound | 853.1 | ~0.1 µM ([3H]ryanodine binding) | ~45 minutes | 1460 ng/mL (at 10 min, 3 mg/kg IP) |
| ent-verticilide B1 | 639.8 | 1.9 µM ([3H]ryanodine binding) | Not explicitly stated | Not explicitly stated |
Note: The IC50 and pharmacokinetic values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
RyR2-Mediated Ca2+ Leak and Inhibition by this compound Analogs
Caption: Inhibition of RyR2-mediated Ca2+ leak by this compound analogs.
General Experimental Workflow for Analog Evaluation
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
- 1. Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RyR2 Binding of an Antiarrhythmic Cyclic Depsipeptide Mapped Using Confocal Fluorescence Lifetime Detection of FRET - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Structure-Activity Relationship of Ent-(+)-Verticilide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the structure-activity relationship (SAR) of Ent-(+)-Verticilide, a potent and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2). Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
This compound has emerged as a promising therapeutic candidate for cardiac arrhythmias associated with aberrant RyR2 function. Understanding the relationship between its chemical structure and biological activity is crucial for the development of more potent and specific analogs. This document compiles and presents key findings and methodologies from published research to facilitate further investigation in this area.
Structure-Activity Relationship (SAR) Summary
The biological activity of this compound and its analogs is primarily determined by three key structural features: stereochemistry, the degree of N-methylation, and the macrocyclic ring size. The core structure of this compound is a 24-membered cyclic depsipeptide.
A critical finding is the strict stereoselectivity of its target, RyR2. The unnatural enantiomer, this compound, is a potent inhibitor of RyR2, while the naturally occurring nat-(-)-verticilide is inactive against this receptor.[1] This highlights a specific and chiral binding interaction with the RyR2 protein.
The degree of N-methylation of the amide groups within the macrocycle is paramount for its inhibitory activity. A high degree of N-methylation is strongly correlated with increased potency. Systematic demethylation leads to a significant reduction in RyR2 inhibition.
Furthermore, modifications to the macrocyclic ring size have been explored. An 18-membered ring analog, this compound B1, has been synthesized and shown to retain significant RyR2 inhibitory activity, suggesting that the full 24-membered ring is not strictly necessary for target engagement.[2][3]
Quantitative Data Summary
The inhibitory potency of this compound and its key analog, this compound B1, has been quantified in several key assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Assay | Target | IC50 (µM) | Reference |
| This compound | [3H]Ryanodine Binding | RyR2 | ~0.1 | [1] |
| Spontaneous Ca2+ Release (Cardiomyocytes) | RyR2 | ~0.1 | [3] | |
| In vivo antiarrhythmic effect | RyR2 | 0.312 (312 nM) | [4] | |
| This compound B1 | [3H]Ryanodine Binding | RyR2 | 1.9 | [2] |
| Single RyR2 Channel Recording | RyR2 | 25 | [2] | |
| Spontaneous Ca2+ Release (Cardiomyocytes) | RyR2 | 0.23 | [3] | |
| nat-(-)-Verticilide | [3H]Ryanodine Binding | RyR2 | Inactive | [1] |
Signaling Pathway
This compound exerts its antiarrhythmic effect by directly inhibiting the RyR2 channel, which is located on the membrane of the sarcoplasmic reticulum (SR) in cardiomyocytes. In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become "leaky," leading to spontaneous Ca2+ release from the SR during diastole. This Ca2+ leak can trigger delayed afterdepolarizations (DADs) and subsequently, fatal cardiac arrhythmias. This compound binding to RyR2 stabilizes the closed state of the channel, thereby reducing the diastolic Ca2+ leak and preventing the initiation of arrhythmogenic events.
Experimental Protocols
[³H]Ryanodine Binding Assay
This assay is used to assess the binding affinity of compounds to the RyR2 channel. Ryanodine preferentially binds to the open state of the channel, and a decrease in [³H]ryanodine binding in the presence of a test compound indicates inhibition of channel opening.
Materials:
-
Cardiac sarcoplasmic reticulum (SR) vesicles enriched in RyR2
-
[³H]Ryanodine
-
Binding buffer (e.g., 20 mM imidazole, pH 7.4, 150 mM KCl, 10 mM NaCl, and varying concentrations of free Ca²⁺)
-
Test compounds (this compound and analogs)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare cardiac SR vesicles from a suitable source (e.g., porcine or canine heart).
-
In a microcentrifuge tube, combine SR vesicles (typically 50-100 µg of protein), [³H]ryanodine (e.g., 2-10 nM), and the test compound at various concentrations in the binding buffer.
-
Incubate the mixture at 37°C for 1-2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound [³H]ryanodine using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Ca²⁺ Spark Measurement in Permeabilized Cardiomyocytes
This assay directly measures the elementary Ca²⁺ release events (Ca²⁺ sparks) from the SR in cardiomyocytes, providing a functional measure of RyR2 activity.
Materials:
-
Isolated cardiomyocytes
-
Permeabilization solution (e.g., saponin in a relaxing solution)
-
Internal solution containing a Ca²⁺ indicator (e.g., Fluo-4), ATP, and a defined free Ca²⁺ concentration
-
Confocal microscope equipped for line-scan imaging
Protocol:
-
Isolate ventricular myocytes from a suitable animal model (e.g., rat or mouse).
-
Permeabilize the cell membrane by briefly exposing the myocytes to a low concentration of saponin. This allows for direct access to the intracellular environment while keeping the SR intact.
-
Transfer the permeabilized cells to an internal solution containing the Ca²⁺ indicator Fluo-4, ATP to support SR Ca²⁺ uptake, and a buffered free Ca²⁺ concentration to mimic diastolic levels.
-
Acquire line-scan confocal images along the longitudinal axis of the myocyte to record spontaneous Ca²⁺ sparks.
-
Apply the test compound (this compound or analogs) to the bath and record Ca²⁺ sparks again.
-
Analyze the frequency, amplitude, and duration of Ca²⁺ sparks using specialized software.
-
A reduction in Ca²⁺ spark frequency is indicative of RyR2 inhibition.
Single RyR2 Channel Recording in Planar Lipid Bilayers
This technique allows for the direct measurement of the activity of a single RyR2 channel, providing detailed information about its gating properties (open probability, open and closed times).
Materials:
-
Cardiac SR vesicles
-
Planar lipid bilayer apparatus
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine)
-
Recording solutions (cis and trans) with defined ion concentrations and Ca²⁺ levels
-
Data acquisition and analysis software
Protocol:
-
Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Fuse SR vesicles containing RyR2 channels to the lipid bilayer. The cytosolic side of the channel typically faces the cis chamber.
-
Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier.
-
The cis chamber solution is manipulated to mimic the cytosolic environment (e.g., varying Ca²⁺ concentrations, addition of ATP), while the trans chamber mimics the SR luminal environment.
-
Record baseline channel activity.
-
Add the test compound to the cis chamber and record the changes in channel gating.
-
Analyze the single-channel data to determine the open probability (Po), mean open time, and mean closed time.
-
A decrease in Po is indicative of channel inhibition.[2]
These protocols provide a foundation for the comprehensive evaluation of this compound analogs and the further elucidation of their structure-activity relationships. For more detailed information, please refer to the primary research articles cited.
References
- 1. Unnatural verticilide enantiomer inhibits type 2 ryanodine receptor-mediated calcium leak and is antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Ent-(+)-Verticilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of Ent-(+)-Verticilide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the asymmetric synthesis of this compound?
The main challenges in the asymmetric synthesis of this compound revolve around controlling the macrocyclization reaction to favor the desired 24-membered ring structure, managing stereochemistry during the synthesis of the linear precursor, and purification of the final product from a mixture of different-sized macrocycles and linear byproducts. Traditional chemical synthesis of cyclooligomeric depsipeptides (CODs) like Verticilide can be a slow and challenging process[1].
Q2: Which synthetic route is most effective for producing this compound?
A prominent and effective method is the macrocyclooligomerization (MCO) of a didepsipeptide precursor using Mitsunobu conditions. This approach allows for the formation of various macrocycle sizes in a single reaction[2]. Alternative strategies include solid-phase peptide synthesis (SPPS) and the use of hydrophobic anchor molecules, which are practical for creating analogs for structure-activity relationship (SAR) studies[3].
Q3: Why is the synthesis of the ent-(+)- enantiomer prioritized?
Research has shown that the unnatural enantiomer, this compound, is the biologically active compound that selectively inhibits the ryanodine receptor 2 (RyR2), a target for antiarrhythmic drugs. The natural product, (-)-verticilide, shows no significant activity against RyR2[1][4][5].
Q4: What is the role of N-methylation in the activity of this compound?
N-methylation of the amide groups within the macrocycle is crucial for the biological activity of this compound. Structure-activity relationship studies have demonstrated that the degree of N-methylation directly impacts the inhibition of the RyR2 calcium ion channel[6].
Troubleshooting Guides
Macrocyclooligomerization (MCO) via Mitsunobu Reaction
Problem 1: Low yield of the desired 24-membered macrocycle (this compound) and formation of multiple macrocyclic oligomers.
-
Cause: The MCO reaction naturally produces a mixture of macrocycle sizes (18-, 24-, 30-, and 36-membered rings from a didepsipeptide precursor)[2]. The reaction conditions, particularly the absence of a templating agent, can lead to a broad distribution of products.
-
Solution:
-
Utilize Salt Additives: The addition of certain alkali metal salts, particularly sodium tetrafluoroborate (NaBF₄), can act as a template, dramatically enhancing the formation of the 24-membered macrocycle[2]. The use of salt additives can either enhance the diversity of ring sizes or promote the selection of a single macrocycle size[2].
-
Optimize Reactant Concentration: The reaction is typically run at a concentration of around 20 mM. While counterintuitive for macrocyclization, this concentration, in combination with a templating salt, favors the desired oligomerization-cyclization pathway[2].
-
Slow Addition of Reagents: To minimize intermolecular reactions that lead to linear oligomers and larger macrocycles, slow addition of the azodicarboxylate (e.g., DIAD) via syringe pump is recommended[6].
-
Problem 2: Formation of linear byproducts from acylation of the azodicarboxylate.
-
Cause: This is a common side reaction in Mitsunobu reactions, especially when an excess of coupling reagents is used, which is often necessary for macrolactonization[2].
-
Solution:
-
Careful Stoichiometry: While an excess of reagents is often needed, minimizing the excess of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) can reduce the formation of these byproducts. A typical starting point is 5 equivalents of DIAD and 6 equivalents of PPh₃[2].
-
Use of Salt Additives: The presence of salt additives like potassium tetrafluoroborate (KBF₄) has been shown to reduce the amount of linear DIAD acylation byproducts and increase the overall isolated yield of macrocycles[2].
-
Problem 3: The Mitsunobu reaction is slow or does not proceed to completion.
-
Cause: The quality of reagents and dryness of the solvent are critical. Triphenylphosphine can oxidize over time, and the presence of water can interfere with the reaction intermediates. Additionally, polar solvents can disrupt the reactive ion pairs necessary for the reaction[2][7].
-
Solution:
-
Reagent Quality: Use freshly opened or purified reagents. The quality of triphenylphosphine can be checked by ³¹P NMR to ensure it has not been oxidized[7].
-
Anhydrous Conditions: Use anhydrous solvents (e.g., benzene or toluene) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[2][6].
-
Solvent Choice: While polar solvents are generally contraindicated, the reaction has been successfully performed in benzene and toluene[2][6].
-
Purification
Problem 4: Difficulty in separating this compound from other macrocyclic oligomers.
-
Cause: The various macrocyclic products have similar polarities and molecular weights, making chromatographic separation challenging.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): Semipreparative HPLC is often required for the successful separation of cyclic depsipeptide diastereomers and oligomers[8].
-
Chromatography-Free Purification Techniques: Innovations in purification, such as techniques that avoid traditional solvent-intensive chromatography, can improve the sustainability and efficiency of isolating macrocyclic peptides[9].
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative to HPLC for the purification of peptides, offering advantages in speed and reduced organic solvent consumption[9].
-
Quantitative Data
Table 1: Effect of Salt Additives on the Macrocyclooligomerization (MCO) of a Didepsipeptide Precursor
| Salt Additive (2.5 equiv) | Yield of 18-membered ring | Yield of 24-membered ring (Verticilide) | Yield of 30-membered ring | Yield of 36-membered ring | Total Isolated Yield of Macrocycles | Reference |
| None | 9% | 24% | 18% | 13% | 64% | [2] |
| LiBF₄ | 11% | 23% | 20% | 11% | 65% | [2] |
| NaBF₄ | 4% | 89% | - | - | 93% | [2] |
| KBF₄ | 10% | 27% | 21% | 44% | 81% | [2] |
| CsBF₄ | 12% | 20% | 19% | 20% | 71% | [2] |
Table 2: Effect of Salt Additives on the Dimerization/Macrocyclization of a Tetradepsipeptide Precursor
| Salt Additive | Yield of 24-membered ring | Yield of 36-membered ring | Yield of 60-membered ring | Reference |
| None | - | - | - | [2] |
| NaCl | No increase | - | - | [2] |
| KCl | No increase | Increased | Increased | [2] |
| CsCl | No increase | Increased | Tripled | [2] |
| NaBF₄ | 89% | Suppressed | Suppressed | [2] |
Experimental Protocols
Protocol 1: Macrocyclooligomerization (MCO) for the Synthesis of (-)-Verticilide (and by analogy, this compound)
This protocol is adapted from a reported synthesis of the natural (-)-verticilide and can be applied to the synthesis of the ent-(+)-enantiomer by starting with the appropriate chiral precursors[2].
-
Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the linear didepsipeptide precursor (1.0 equivalent) in anhydrous benzene to a concentration of 20 mM.
-
Addition of Mitsunobu Reagents: To the solution, add triphenylphosphine (PPh₃, 6.0 equivalents).
-
Initiation of the Reaction: Add diisopropyl azodicarboxylate (DIAD, 5.0 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude material by flash column chromatography on silica gel to separate the different macrocyclic oligomers.
-
Further purification by semi-preparative HPLC may be necessary to isolate pure this compound.
-
Protocol 2: Salt-Templated Macrocyclization for Enhanced Yield of the 24-membered Ring
This protocol is a modification of Protocol 1 to selectively synthesize the 24-membered ring[2].
-
Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere, dissolve the linear didepsipeptide precursor (1.0 equivalent) in anhydrous benzene (20 mM).
-
Addition of Salt: Add sodium tetrafluoroborate (NaBF₄, 2.5 equivalents) to the solution.
-
Addition of Mitsunobu Reagents: Add triphenylphosphine (PPh₃, 6.0 equivalents) followed by diisopropyl azodicarboxylate (DIAD, 5.0 equivalents) at room temperature.
-
Reaction and Workup: Follow steps 4 and 5 from Protocol 1. The addition of NaBF₄ should significantly increase the yield of the 24-membered macrocycle.
Visualizations
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the MCO reaction.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Stereoselective Strategies for the Construction of Cyclic Peptides, Depsipeptides, Sugars, and Alkenes [escholarship.org]
- 4. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unnatural verticilide enantiomer inhibits type 2 ryanodine receptor-mediated calcium leak and is antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Total Synthesis of the Cyclic Depsipeptide Vioprolide D via its (Z)‐Diastereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ent-(+)-Verticilide and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of Ent-(+)-Verticilide and its analogs, such as ent-verticilide B1. The following information is based on established synthetic routes and aims to improve experimental outcomes and yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
The synthesis of this compound and its smaller ring analog, ent-verticilide B1, typically follows a convergent strategy. This involves the synthesis of monomer or dimer building blocks, which are then coupled and macrocyclized to form the final cyclooligomeric depsipeptide structure. A key feature of some successful syntheses is the use of late-stage C-H oxidation, which can simplify the synthesis of complex precursors.
Q2: What are the most critical steps affecting the overall yield?
The most critical, and often lowest yielding, step is the macrocyclization. The efficiency of this step is highly dependent on reaction conditions, particularly the concentration of the linear precursor. Other critical steps include the ester and amide bond formations, which must proceed with high fidelity to avoid side products.
Q3: Are there any specific safety precautions to consider during the synthesis?
Standard laboratory safety protocols should be followed. Many reagents used in organic synthesis are toxic, flammable, or corrosive. Particular attention should be paid to handling strong acids, bases, and oxidizing agents. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting Guides
Issue 1: Low Yield in the Macrolactonization Step
The macrocyclization to form the depsipeptide ring is often a low-yielding reaction due to competing intermolecular oligomerization.
Possible Causes and Solutions:
-
High Concentration: At high concentrations, the linear precursor is more likely to react with other molecules rather than cyclizing.
-
Troubleshooting Step: Employ high-dilution conditions. The reaction should be performed at a concentration of 1-2 mM. This can be achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump over several hours.
-
-
Inefficient Activation of the Carboxylic Acid: Incomplete activation of the carboxylic acid will prevent the reaction from proceeding.
-
Troubleshooting Step: Ensure the activating agent (e.g., HATU, HOBt) is fresh and used in a slight excess. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Solvent Choice: The choice of solvent can influence the conformation of the linear precursor, which in turn affects the ease of cyclization.
-
Troubleshooting Step: Anhydrous, polar aprotic solvents such as dichloromethane (DCM) or acetonitrile are generally effective. Ensure the solvent is thoroughly dried before use.
-
-
Dissolve the linear depsipeptide precursor (1.0 eq) in anhydrous DCM (to make a 0.1 M stock solution).
-
In a separate flask, add anhydrous DCM to achieve a final reaction concentration of 1-2 mM upon addition of the precursor.
-
Add the activating agents (e.g., HATU (1.5 eq) and HOBt (1.5 eq)) and a non-nucleophilic base (e.g., DIEA (3.0 eq)) to the reaction flask.
-
Using a syringe pump, add the solution of the linear precursor to the reaction flask over a period of 10-12 hours.
-
Stir the reaction at room temperature for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by flash column chromatography.
Issue 2: Epimerization at Chiral Centers
The stereochemical integrity of the amino acid and hydroxy acid residues is crucial for the biological activity of the final product. Epimerization can occur under both acidic and basic conditions.
Possible Causes and Solutions:
-
Strong Base in Esterification or Amide Coupling: The use of strong, non-hindered bases can lead to the deprotonation of the alpha-proton of the carbonyl group, resulting in epimerization.
-
Troubleshooting Step: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine.
-
-
Prolonged Reaction Times or High Temperatures: Extended exposure to reaction conditions can increase the likelihood of epimerization.
-
Troubleshooting Step: Monitor reactions closely and work them up as soon as they are complete. If possible, conduct reactions at lower temperatures.
-
-
Repetitive Acidic or Basic Treatments: Multiple deprotection or purification steps involving strong acids or bases can lead to cumulative epimerization.
-
Troubleshooting Step: Plan the synthetic route to minimize the number of acidic or basic steps. Use milder reagents where possible (e.g., TFA for Boc deprotection instead of HCl).
-
Issue 3: Difficult Purification of the Final Product
The final cyclooligomeric depsipeptide can be challenging to purify due to its relatively nonpolar nature and the potential for co-eluting side products, such as diastereomers or cyclic oligomers of different ring sizes.
Possible Causes and Solutions:
-
Similar Polarity of Byproducts: Diastereomers and other cyclic oligomers often have very similar polarities to the desired product, making separation by standard silica gel chromatography difficult.
-
Troubleshooting Step: High-Performance Liquid Chromatography (HPLC) is often necessary for the final purification. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Chiral HPLC may be required to separate enantiomers or diastereomers.
-
-
Product Insolubility: The purified product may be poorly soluble in common solvents, making handling and characterization difficult.
-
Troubleshooting Step: Test a range of solvents to find a suitable system for dissolution. Chlorinated solvents, such as chloroform and dichloromethane, or polar aprotic solvents like DMSO and DMF, are often good starting points.
-
Data Summary
The following tables summarize typical reaction conditions and yields for key steps in the synthesis of an 18-membered cyclooligomeric depsipeptide, ent-verticilide B1.
Table 1: Synthesis of the Linear Precursor
| Step | Reactants | Reagents and Conditions | Solvent | Yield (%) |
| 1 | Boc-L-Phe-OH, L-Leu-OMe·HCl | HATU, HOAt, DIEA, 0 °C to rt, 12 h | DCM | 95 |
| 2 | Boc-L-Phe-L-Leu-OMe | LiOH, THF/H₂O, rt, 4 h | THF/H₂O | 98 |
| 3 | Boc-L-Phe-L-Leu-OH, (S)-2-hydroxy-4-methylpentanoic acid methyl ester | EDC·HCl, DMAP, rt, 16 h | DCM | 85 |
| 4 | Boc-L-Phe-L-Leu-(S)-OMP-OMe | 4M HCl in Dioxane, rt, 2 h | Dioxane | 97 |
OMP = 2-oxy-4-methylpentanoic
Table 2: Dimerization and Macrocyclization
| Step | Reactants | Reagents and Conditions | Solvent | Yield (%) |
| 5 | Boc-L-Phe-L-Leu-OH, H₂N-L-Phe-L-Leu-(S)-OMP-OMe | HATU, HOAt, DIEA, 0 °C to rt, 12 h | DCM | 80 |
| 6 | Linear Dimer Precursor | TFA, rt, 1 h | DCM | 95 |
| 7 | Deprotected Linear Dimer | HATU, HOAt, DIEA, High Dilution (1.5 mM) | DCM | 30-40 |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Diagram 2: Troubleshooting Logic for Low Macrocyclization Yield
Overcoming solubility issues with Ent-(+)-Verticilide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Ent-(+)-Verticilide in aqueous solutions. Due to the limited publicly available quantitative solubility data for this specific compound, this guide focuses on established methods for hydrophobic molecules, including a known formulation for a closely related analog.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a cyclooligomeric depsipeptide. Molecules of this class are often characterized by poor aqueous solubility due to their complex, cyclic structure and hydrophobic residues. Researchers should anticipate the need for solubility enhancement strategies for most aqueous experimental systems.
Q2: Is there a known successful formulation for a Verticilide analog?
A2: Yes, a formulation for this compound B1, a close analog, has been used for in vivo studies in mice. This formulation provides a valuable starting point for solubilizing this compound.[1][2]
Q3: What are the most common strategies to improve the aqueous solubility of hydrophobic compounds like this compound?
A3: Common strategies include the use of co-solvents, surfactants, cyclodextrins, and pH modification. Lipid-based formulations and the preparation of solid dispersions or nanoparticles are also employed, particularly for in vivo applications.[3][4][5]
Q4: Can I dissolve this compound directly in my aqueous buffer or cell culture medium?
A4: Direct dissolution in aqueous buffers or media is highly unlikely to be successful and will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent or co-solvent system, which can then be diluted into the final aqueous medium.
Q5: What organic solvents are suitable for creating a stock solution of this compound?
A5: Dimethyl sulfoxide (DMSO) is a common choice for creating initial stock solutions of hydrophobic compounds.[1][2] Other potential solvents include N-methylpyrrolidone (NMP), ethanol, or polyethylene glycol (PEG).[6][7] The choice of solvent will depend on the compatibility with the downstream application.
Troubleshooting Guide
Issue: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer.
-
Question: Is the final concentration of DMSO in your aqueous solution too low to maintain solubility?
-
Answer: The final concentration of the organic solvent is critical. If precipitation occurs upon dilution, the final concentration of this compound may be above its solubility limit in that specific solvent/buffer mixture.
-
Solution:
-
Decrease the final concentration of this compound.
-
Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerance limits of your experimental system (e.g., typically <0.5% for cell-based assays).
-
Incorporate a surfactant or other solubilizing agent into the aqueous buffer before adding the this compound stock solution.
-
-
Issue: I am observing cellular toxicity or off-target effects in my in vitro assay.
-
Question: Could the solvent system, rather than this compound, be causing the observed effects?
-
Answer: High concentrations of organic solvents like DMSO or surfactants can be toxic to cells.
-
Solution:
-
Run a vehicle control experiment. This involves treating a sample with the exact same concentration of the solvent system used to dissolve this compound, but without the compound itself. This will help differentiate between compound-specific effects and solvent-induced artifacts.
-
Minimize the final solvent concentration. Aim for the lowest possible concentration of all excipients that still maintains the solubility of this compound.
-
Consider alternative solubilization methods. If solvent toxicity is a persistent issue, exploring methods like cyclodextrin complexation may provide a less toxic alternative.
-
-
Data Presentation
Table 1: Example Formulation for a Verticilide Analog
This table details the composition of a vehicle used for the intraperitoneal administration of this compound B1 in mice, which can serve as a reference for formulating this compound.[1][2]
| Component | Percentage (v/v) | Role |
| Tween 20 | 10% | Surfactant |
| DMSO | 10% | Organic Co-solvent |
| Polyethylene Glycol 400 (PEG-400) | 40% | Co-solvent/Vehicle |
| Water | 40% | Aqueous Vehicle |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Stock Solution
This protocol describes a general method for preparing a stock solution of this compound using a co-solvent system.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of 100% DMSO to the powder. Vortex thoroughly until the solid is completely dissolved.
-
Addition of other components: Sequentially add PEG-400 and Tween 20 (if used), vortexing after each addition to ensure a homogenous mixture.
-
Final Dilution: Add water or an appropriate buffer to reach the final desired concentrations of all components in the stock solution.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Before use, thaw and vortex to ensure homogeneity.
Protocol 2: Screening for Optimal Solubilizing Agent
This protocol provides a workflow for testing different solubilizing agents.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers, each containing a different potential solubilizing agent (e.g., 1% Tween 80, 5% HP-β-Cyclodextrin, 20% PEG-400). Include a control buffer with no solubilizing agent.
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions under the desired experimental conditions (e.g., 37°C for 1 hour).
-
Visually inspect for any signs of precipitation.
-
(Optional) Quantify the amount of soluble this compound by centrifuging the samples to pellet any precipitate and measuring the concentration in the supernatant via HPLC or another suitable analytical method.
Mandatory Visualizations
Caption: Workflow for solubility screening of this compound.
References
- 1. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
Technical Support Center: Optimizing Ent-(+)-Verticilide for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ent-(+)-Verticilide in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective and potent inhibitor of the cardiac ryanodine receptor 2 (RyR2). Its primary mechanism of action is the inhibition of spontaneous diastolic calcium release (Ca2+ leak) from the sarcoplasmic reticulum (SR) through RyR2 channels. Unlike its natural enantiomer, (-)-verticilide, this compound shows high selectivity for RyR2 over the skeletal muscle isoform RyR1.
2. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
3. How should this compound stock solutions be stored?
It is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.
4. What are the typical working concentrations for this compound in in vitro assays?
The optimal working concentration of this compound is assay-dependent. However, most in vitro studies have shown efficacy in the sub-micromolar to low micromolar range. For example, the IC50 for inhibiting RyR2 in a [3H]ryanodine binding assay was approximately 0.1 µM. In studies with intact cardiomyocytes, concentrations between 0.03 and 1 µM have been shown to effectively reduce spontaneous Ca2+ release.
5. Is this compound stable in aqueous solutions and cell culture media?
This compound has demonstrated good stability in murine plasma, with less than 1% degradation over 6 hours. While specific stability data in various cell culture media is not extensively published, its successful use in numerous in vitro experiments suggests adequate stability for the duration of typical cell-based assays. To minimize potential degradation, it is best practice to prepare fresh dilutions in aqueous buffers or media from a frozen DMSO stock solution immediately before each experiment.
6. Does this compound exhibit off-target effects?
Studies have shown that this compound is highly selective for RyR2. At therapeutic concentrations, it does not significantly affect the cardiac action potential, suggesting a lack of inhibitory effects on major sarcolemmal ion channels. It also does not inhibit the skeletal muscle ryanodine receptor, RyR1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution in aqueous buffer/media. | This compound is a hydrophobic compound, and its solubility in aqueous solutions is limited. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final DMSO concentration in your assay, ensuring it remains below the cytotoxic level for your cell type (typically ≤ 0.5%).- Prepare intermediate dilutions in a co-solvent system before the final dilution into the aqueous buffer.- Briefly sonicate the final solution to aid dissolution. |
| High background signal or unexpected cellular responses in the vehicle control group. | The final concentration of DMSO in the experimental wells may be too high, leading to solvent-induced cytotoxicity or off-target effects. | - Determine the maximum tolerable DMSO concentration for your specific cell line with a dose-response experiment.- Ensure the final DMSO concentration is consistent across all experimental and control wells.- Aim for a final DMSO concentration of ≤ 0.1% where possible. |
| Inconsistent or lack of expected inhibitory effect on RyR2 activity. | - Incorrect working concentration: The concentration of this compound may be too low for the specific cell type or assay conditions.- Degradation of the compound: Improper storage or handling of stock solutions.- Cellular permeability: The compound may not be efficiently crossing the cell membrane in intact cell assays. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup.- Ensure stock solutions are stored properly at -20°C or -80°C and avoid multiple freeze-thaw cycles.- Increase the pre-incubation time to allow for sufficient cell penetration. For permeabilized cell assays, ensure the permeabilization protocol is effective. |
| Observed cytotoxicity in treated cells. | - High concentration of this compound: The compound itself may exhibit cytotoxicity at higher concentrations.- High concentration of DMSO: The solvent may be causing cell death. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic threshold of this compound for your cell line.- Lower the final concentration of both this compound and DMSO. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Analog, this compound B1
| Compound | Assay | System | IC50 | Reference |
| This compound | [3H]ryanodine binding | Porcine cardiac SR vesicles | ~ 0.1 µM | |
| This compound B1 | RyR2 single channel | Artificial lipid bilayer | 0.24 µM | |
| This compound B1 | [3H]ryanodine binding | Porcine cardiac SR vesicles | 1.3 µM | |
| This compound B1 | Spontaneous Ca2+ release | Intact Casq2-/- cardiomyocytes | 0.23 µM |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Anhydrous DMSO
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium or the appropriate assay buffer. Ensure that the final DMSO concentration in the culture well is not cytotoxic to the cells (typically ≤ 0.5%).
-
-
Treatment:
-
Remove the existing cell culture medium.
-
Add the medium containing the desired concentration of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period. Pre-incubation times may need to be optimized.
-
-
Assay: Perform the specific cell-based assay (e.g., calcium imaging, cytotoxicity assay) according to the manufacturer's protocol or the established laboratory procedure.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro assays.
Addressing off-target effects of Ent-(+)-Verticilide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ent-(+)-Verticilide in cellular assays. Our goal is to help you mitigate potential off-target effects and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the ryanodine receptor type 2 (RyR2).[1][2][3][4] RyR2 is a calcium release channel located on the membrane of the sarcoplasmic reticulum (SR) in cardiomyocytes.[3][4][5] By inhibiting RyR2, this compound reduces spontaneous Ca2+ leak from the SR, which can be a contributing factor to cardiac arrhythmias.[1]
Q2: How selective is this compound for RyR2?
This compound exhibits high selectivity for RyR2 over the skeletal muscle isoform, RyR1.[1][6] Studies have shown that while its natural enantiomer, (-)-verticilide, has no effect on RyR2, this compound is a potent inhibitor.[1] Furthermore, it has been reported to not significantly affect other cardiac ion channels, such as sodium or L-type calcium channels, and does not alter the cardiac action potential.[1][7]
Q3: What are the known off-target effects of this compound?
Current research suggests that this compound has a favorable off-target profile, with minimal effects on RyR1 and other major cardiac ion channels.[1][6] However, as with any small molecule, it is crucial to perform appropriate control experiments to rule out potential off-target effects in your specific cellular model.
Q4: What is the difference between this compound and Ent-Verticilide B1?
Ent-Verticilide B1 is an 18-membered ring-size analog of the 24-membered this compound.[3][4] Both compounds inhibit RyR2, but they have different potencies and pharmacokinetic properties.[3][4][5] Generally, this compound has a higher potency in in vitro assays.[3][4]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of calcium release in my cardiomyocyte assay.
-
Possible Cause 1: Compound Stability and Handling.
-
Solution: Ensure that this compound has been stored correctly and that the solvent used for dilution (e.g., DMSO) is of high quality. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell Permeability.
-
Solution: While this compound has been shown to be cell-permeable, the kinetics of uptake may vary between cell types and experimental conditions.[1] Increase the pre-incubation time with the compound to ensure it reaches its intracellular target.
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Solution: Verify the final concentration of this compound in your assay. Ensure that the experimental conditions (e.g., temperature, buffer composition) are optimal for both the cells and the compound's activity.
-
Problem 2: I am observing unexpected changes in cell viability or morphology.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Include a vehicle-only control (the same concentration of solvent used to deliver the compound) to distinguish between solvent effects and compound-specific effects.
-
-
Possible Cause 2: Off-Target Effects in Your Specific Cell Line.
-
Solution: Although this compound is highly selective, it's possible it may interact with other targets in your particular cellular model. Consider performing a counterscreen with a structurally unrelated RyR2 inhibitor to see if the phenotype is reproducible. Additionally, using a lower concentration of this compound may mitigate these effects while still achieving RyR2 inhibition.
-
-
Possible Cause 3: Disruption of Essential Calcium Signaling.
-
Solution: Since RyR2 plays a role in normal calcium signaling, its inhibition could have downstream consequences in certain cell types or under specific conditions. Analyze key cellular health markers and consider time-course experiments to understand the onset of any observed toxicity.
-
Quantitative Data Summary
The following tables summarize the reported potency of this compound and its analog, Ent-Verticilide B1, in various assays.
| Compound | Assay | Species | IC50 | Reference |
| This compound | [3H]ryanodine binding | Porcine | 0.1 µM | [3][4] |
| This compound | Intact Cardiomyocyte Ca2+ Release | Mouse | 0.09 µM | [3] |
| This compound | In vivo antiarrhythmic effect | Mouse | 266 ng/mL (312 nM) | [2][6] |
| Ent-Verticilide B1 | [3H]ryanodine binding | Porcine | 1.3 - 1.9 µM | [3][4] |
| Ent-Verticilide B1 | RyR2 Single Channel | Porcine | 0.24 µM | [3] |
| Ent-Verticilide B1 | Intact Cardiomyocyte Ca2+ Release | Mouse | 0.23 µM | [3][4][5] |
Experimental Protocols
1. [3H]Ryanodine Binding Assay
This assay biochemically measures the opening of RyR channels. An inhibitor will decrease the amount of radiolabeled ryanodine that can bind to the open channel.
-
Isolate Sarcoplasmic Reticulum (SR) Vesicles: Homogenize cardiac muscle tissue and isolate the SR vesicles containing RyR2 through differential centrifugation.
-
Incubation: Incubate the SR vesicles with a constant concentration of [3H]ryanodine and varying concentrations of this compound. Include appropriate controls (vehicle and a known inhibitor).
-
Separation: After incubation, separate the bound from free [3H]ryanodine by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
2. Calcium Spark Measurement in Intact Cardiomyocytes
This method directly visualizes spontaneous, localized Ca2+ release events (sparks) from the SR in living cells.
-
Cell Isolation and Loading: Isolate primary cardiomyocytes and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
Pre-incubation: Incubate the dye-loaded cells with different concentrations of this compound or vehicle control for a sufficient duration to allow for cell penetration.
-
Imaging: Acquire high-speed confocal line-scan images of the cardiomyocytes to detect transient, localized increases in fluorescence, which represent calcium sparks.
-
Data Analysis: Use specialized software to quantify the frequency, amplitude, and duration of calcium sparks. A reduction in spark frequency is indicative of RyR2 inhibition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing selectivity.
Caption: Troubleshooting logic for unexpected results.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective RyR2 inhibitor ent-verticilide suppresses atrial fibrillation susceptibility caused by Pitx2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Ent-(+)-Verticilide electrophysiology studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ent-(+)-Verticilide in electrophysiology experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am applying this compound to my cells but see no change in the action potential duration or shape in my patch-clamp recordings. Is my compound inactive?
A: This is an expected result and points towards the high selectivity of the compound. This compound is a potent and selective inhibitor of the intracellular Ryanodine Receptor 2 (RyR2), which governs calcium release from the sarcoplasmic reticulum.[1][2] Studies have shown that it does not significantly affect the membrane ion channels responsible for the cardiac action potential's shape and duration.[1] The absence of an effect on the action potential itself is a confirmation of its specific mechanism of action, ruling out off-target effects on voltage-gated sodium, potassium, or calcium channels.
Q2: My dose-response curve for RyR2-mediated calcium release plateaus at a surprisingly low level of inhibition (e.g., less than 50%), even at high concentrations. Did I perform the experiment incorrectly?
A: This observation is consistent with the known mechanism of this compound and its analogs. Both this compound and Ent-Verticilide B1 are characterized as partial inhibitors of RyR2.[2][3][4][5] The most likely reason for this is that the compound functions as a negative allosteric modulator rather than a direct blocker of the channel pore.[1] Therefore, achieving 100% inhibition is not expected. Your results likely reflect the intrinsic partial inhibitory nature of the compound.
Q3: I used the natural product, (-)-verticilide, and observed no inhibition of RyR2. Is my supply of the natural compound degraded or impure?
A: This is a critical control experiment with an expected outcome. The inhibitory activity against mammalian RyR2 is unique to the unnatural enantiomer, This compound .[1][4] The naturally occurring enantiomer, nat-(-)-verticilide, is inactive on this target.[1][4] This remarkable enantiomer-specific activity is a key feature of this class of compounds. Your result confirms this specificity and indicates your experimental setup is likely functioning correctly.
Q4: I am studying catecholaminergic polymorphic ventricular tachycardia (CPVT) in a mouse model and observe a reduction in delayed afterdepolarizations (DADs) and triggered arrhythmias with this compound application. What is the underlying mechanism?
A: Your findings are in line with the primary therapeutic mechanism of this compound. In conditions like CPVT, RyR2 channels become hyperactive, leading to spontaneous diastolic Ca2+ leak from the sarcoplasmic reticulum.[1][2] This excess cytosolic Ca2+ is extruded from the cell by the sodium-calcium exchanger (NCX), generating a net inward current that causes DADs. By selectively inhibiting the RyR2-mediated Ca2+ leak, this compound reduces the frequency and amplitude of DADs, thereby preventing the initiation of triggered action potentials and arrhythmias.[1]
Quantitative Data Summary
The following tables summarize the reported potency and efficacy of this compound and its analog, Ent-Verticilide B1.
Table 1: Potency of this compound and Analogs on RyR2 Activity
| Compound | Assay | Model System | Reported Potency (IC₅₀) | Citation |
| This compound | Ventricular Arrhythmia Inhibition | in vivo (Casq2-/- mice) | 312 nM (estimated) | [2] |
| ent-verticilide B1 | Spontaneous Ca²⁺ Release | Intact Cardiomyocytes (Casq2-/-) | 0.23 ± 0.1 µM | [6] |
| ent-verticilide B1 | [³H]ryanodine Binding | SR Vesicles | Low micromolar | [3][5] |
| ent-verticilide B1 | Single RyR2 Channel Inhibition | Artificial Bilayer | Low micromolar | [3][5] |
Table 2: Efficacy and Pharmacokinetics
| Compound | Parameter | Value | Model System | Citation |
| This compound | Max. Arrhythmia Inhibition | 93.5% (estimated) | in vivo (Casq2-/- mice) | [2] |
| ent-verticilide B1 | Max. Inhibitory Efficacy | < 50% | Single Channel, Binding & Ca²⁺ Release Assays | [3][5] |
| ent-verticilide B1 | Peak Plasma Concentration | 1460 ng/ml (at 10 min) | in vivo (3 mg/kg IP in mice) | [3][4][5] |
| ent-verticilide B1 | Plasma Half-life (t₁/₂) | 45 minutes | in vivo (3 mg/kg IP in mice) | [3][4][5] |
Visualized Guides and Protocols
Signaling Pathway of this compound Action
This diagram illustrates the mechanism by which this compound suppresses delayed afterdepolarizations (DADs).
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ent -Verticilide B1 inhibits type 2 ryanodine receptor channels and is antiarrhythmic in Casq2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Pharmacokinetic challenges of Ent-(+)-Verticilide and its analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ent-(+)-Verticilide and its analogs.
Frequently Asked Questions (FAQs)
Q1: My nat-(-)-Verticilide compound shows no efficacy in my in vitro plasma stability assay. Is this expected?
A1: Yes, this is an expected outcome. The natural enantiomer, nat-(-)-Verticilide, is known to be highly unstable in plasma. Studies have shown that it degrades by more than 95% within just five minutes of in vitro plasma incubation[1][2][3][4]. In contrast, its unnatural enantiomer, this compound, demonstrates high plasma stability, with less than 1% degradation observed over a six-hour period[1][2][3][4]. Therefore, for studies requiring plasma stability, it is crucial to use the ent-(+)-enantiomer.
Q2: I am observing a shorter than expected half-life for my this compound analog, this compound B1. What could be the reason?
A2: A shorter half-life for this compound B1 compared to this compound is consistent with published findings. The half-life of this compound B1 in mice after intraperitoneal administration is approximately 45 minutes[5][6][7][8]. This is significantly shorter than the half-life of this compound, which is around 6.4 to 6.9 hours[1][2][3][4]. This difference in systemic clearance is a known pharmacokinetic challenge for this compound B1 and should be considered when designing in vivo experiments, particularly those requiring sustained drug exposure[5]. For longer-term studies, a modified drug formulation to produce a sustained-release profile may be necessary[5].
Q3: I am not seeing a dose-proportional increase in plasma concentration with this compound. What could be the issue?
A3: Published pharmacokinetic data for this compound in mice indicate that the peak plasma concentration (Cmax) and the area under the plasma-concentration time curve (AUC) do scale proportionally with the administered dose[1][2][3][4]. If you are not observing dose proportionality, consider the following troubleshooting steps:
-
Drug Formulation and Administration: Ensure the drug is fully solubilized and administered accurately. The vehicle used in published studies is a solution of 10% Tween 20, 10% DMSO, 40% water, and 40% PEG-400[6]. Inconsistent administration technique can lead to variability in absorption.
-
Blood Sampling Times: this compound exhibits multi-compartmental kinetics with a rapid distribution phase followed by a slower elimination phase[3]. Ensure your blood sampling schedule is frequent enough to capture the Cmax, which occurs relatively early after administration.
-
Bioanalytical Method: Verify the accuracy and precision of your bioanalytical method for quantifying this compound in plasma.
Q4: What is the mechanism of action of this compound and how does it impact cardiomyocytes?
A4: this compound is a selective and potent inhibitor of the cardiac ryanodine receptor type 2 (RyR2)[1][2][9]. RyR2 is a calcium release channel on the sarcoplasmic reticulum that plays a critical role in cardiac muscle excitation-contraction coupling[1]. In pathological conditions, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 can become hyperactive, leading to spontaneous diastolic Ca2+ leak from the sarcoplasmic reticulum[9]. This Ca2+ leak can cause delayed afterdepolarizations and trigger fatal cardiac arrhythmias[9]. This compound selectively inhibits this RyR2-mediated Ca2+ leak, thereby preventing arrhythmogenic events in cardiomyocytes without significantly affecting the cardiac action potential[9][10].
Experimental Protocols & Data
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for this compound and its analog this compound B1 from in vivo studies in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)
| Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t1/2) (hours) | AUC (ng·h/mL) |
| 3 mg/kg | Not explicitly stated | Not explicitly stated | 6.9 | Not explicitly stated |
| 30 mg/kg | Not explicitly stated | Not explicitly stated | 6.4 | Not explicitly stated |
| Data from references[1][2][3]. Note: Cmax and AUC were found to be dose-proportional. |
Table 2: Pharmacokinetic Parameters of this compound B1 in Mice (Intraperitoneal Administration)
| Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t1/2) (minutes) |
| 3 mg/kg | 1460 | 10 | 45 |
| Data from references[5][6][7][8]. |
Detailed Methodologies
In Vivo Pharmacokinetic Study of this compound B1 in Mice
-
Animal Model: CD1 mice (male, 6-8 weeks old)[6].
-
Drug Formulation: this compound B1 is dissolved in a vehicle solution containing 10% Tween 20, 10% DMSO, 40% water, and 40% PEG-400 (v/v) to a final concentration of 0.6 mg/mL[6].
-
Drug Administration: Mice are injected intraperitoneally with the drug solution at a volume of 5 mL/kg[6].
-
Blood Sampling: Approximately 30 µL of blood is collected from each animal at various time points (e.g., 10, 20, 30, 60, 180, and 480 minutes) following drug administration[6].
-
Plasma Preparation: Blood samples are centrifuged at 5000 x g at 4°C for 5 minutes to separate the plasma[6].
-
Sample Storage: Plasma samples are stored at -75 ± 15 °C until analysis[6].
-
Bioanalysis: Plasma concentrations of this compound B1 are determined using a validated bioanalytical method (e.g., LC-MS/MS).
Catecholamine-Induced Arrhythmia Challenge Protocol
This protocol is used to assess the in vivo antiarrhythmic efficacy of this compound and its analogs in a mouse model of CPVT (Casq2-/- mice).
-
Animal Model: Casq2-/- mice, a model for catecholaminergic polymorphic ventricular tachycardia[6].
-
Drug Administration: The test compound (e.g., this compound or this compound B1) or vehicle is administered to the mice (e.g., via intraperitoneal injection)[6].
-
Anesthesia: Mice are anesthetized with isoflurane[6].
-
ECG Monitoring: A baseline electrocardiogram (ECG) is recorded[6].
-
Arrhythmia Induction: A catecholamine challenge is performed by administering isoproterenol to induce ventricular arrhythmias[6].
-
Data Collection: ECG is continuously monitored to record the incidence and duration of ventricular arrhythmias, including premature ventricular contractions (PVCs), couplets, and ventricular tachycardia[6]. The antiarrhythmic efficacy is determined by comparing the arrhythmia burden in drug-treated versus vehicle-treated animals.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in preventing cardiac arrhythmias.
General Experimental Workflow for In Vivo Pharmacokinetic and Pharmacodynamic Studies
Caption: Workflow for pharmacokinetic and pharmacodynamic evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2 -/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
- 10. The selective RyR2 inhibitor ent-verticilide suppresses atrial fibrillation susceptibility caused by Pitx2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Improving the in vivo stability and half-life of Ent-(+)-Verticilide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ent-(+)-Verticilide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the key difference in in vivo stability between the natural (-)-verticilide and the unnatural this compound?
A: The natural product, nat-(-)-verticilide, exhibits very poor stability in plasma, degrading by more than 95% within just five minutes. In stark contrast, its enantiomer, this compound, is highly stable, showing less than 1% degradation over a six-hour period in mouse plasma. This dramatic difference in stability is a critical factor for its potential therapeutic use.
Q2: What is the mechanism of action for this compound and its derivatives?
A: this compound and its derivatives, such as ent-verticilide B1, are potent and selective inhibitors of the ryanodine receptor type 2 (RyR2).[1] RyR2 is a calcium release channel located on the sarcoplasmic reticulum in cardiomyocytes. By inhibiting RyR2, these compounds reduce spontaneous diastolic calcium leak from the sarcoplasmic reticulum, which is a known trigger for cardiac arrhythmias.[1]
Q3: I am observing high variability in the antiarrhythmic effects of my this compound derivative in vivo. What could be the cause?
A: High variability in in vivo efficacy can stem from several factors:
-
Compound Formulation and Administration: Ensure your compound is fully solubilized before administration. The vehicle used can significantly impact absorption and bioavailability. For intraperitoneal injections, inconsistent injection placement can lead to variable absorption rates.
-
Animal Model: The specific animal model of arrhythmia being used can influence the outcome. For instance, the Casq2-/- mouse model is a well-established model for catecholaminergic polymorphic ventricular tachycardia (CPVT) and has been used to demonstrate the efficacy of this compound.[2]
-
Timing of Efficacy Assessment: The pharmacokinetic profile of the derivative will dictate the optimal time window for assessing its antiarrhythmic effects. It is crucial to correlate the timing of the catecholamine challenge with the peak plasma concentration of the compound.
Q4: Are there any known off-target effects of this compound derivatives?
A: this compound has been shown to be selective for RyR2 over RyR1 (the skeletal muscle isoform).[1] Unlike pan-RyR inhibitors such as dantrolene, this compound did not reduce skeletal muscle strength in vivo at therapeutic doses.[3] However, as with any novel compound, it is essential to perform comprehensive off-target profiling during preclinical development.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (hours) | AUC (ng·h/mL) |
| 3 | 266 | 7 | 6.9 | 1,840 |
| 30 | 2,750 | 7 | 6.4 | 18,600 |
Data compiled from studies in Casq2-/- mice.[3]
Table 2: In Vivo Pharmacokinetic Parameters of Ent-Verticilide B1 in Mice
| Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (minutes) |
| 3 | 1460 | 10 | 45 |
Data from a study in CD1 mice.[2][4][5][6][7][8]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic profile of an this compound derivative after intraperitoneal (i.p.) administration in mice.
1. Animal Model:
-
Use male CD1 mice (or other appropriate strain), 6-8 weeks old.
2. Compound Formulation and Administration:
-
Dissolve the this compound derivative in a suitable vehicle (e.g., a solution of 10% Tween 20, 10% DMSO, 40% water, and 40% PEG-400).[4]
-
Administer the compound via intraperitoneal injection at the desired dose (e.g., 3 mg/kg).
3. Blood Sampling:
-
Collect approximately 30 µL of blood from each mouse at predetermined time points (e.g., 10, 20, 30, 60, 180, and 480 minutes) following administration.[4]
-
Blood can be collected via submandibular or saphenous vein puncture.
4. Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 5000 x g for 5 minutes at 4°C to separate the plasma.[4]
-
Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, half-life (t½), and area under the curve (AUC), using non-compartmental analysis.
Protocol 2: Assessment of Antiarrhythmic Efficacy in a Catecholamine-Induced Arrhythmia Mouse Model
This protocol describes how to assess the efficacy of an this compound derivative in preventing catecholamine-induced ventricular arrhythmias in a susceptible mouse model (e.g., Casq2-/-).
1. Animal Model:
-
Use Casq2-/- mice, a validated model for catecholaminergic polymorphic ventricular tachycardia (CPVT).[9]
2. Compound Administration:
-
Administer the this compound derivative or vehicle control via i.p. injection at the desired dose (e.g., 3 mg/kg or 30 mg/kg).[9]
3. Anesthesia and ECG Monitoring:
-
Anesthetize the mice with isoflurane.
-
Monitor the electrocardiogram (ECG) continuously using subcutaneous electrodes.
4. Arrhythmia Induction:
-
At a time point corresponding to the expected peak plasma concentration of the compound, induce arrhythmias with a catecholamine challenge. This is typically done by administering a β-adrenergic agonist like isoproterenol (e.g., 2 mg/kg, i.p.).
5. Data Analysis:
-
Analyze the ECG recordings to quantify the incidence, duration, and severity of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).
-
Compare the arrhythmia burden between the compound-treated and vehicle-treated groups to determine the antiarrhythmic efficacy.
Visualizations
Caption: Mechanism of action of this compound derivatives.
Caption: General experimental workflow for in vivo testing.
References
- 1. ionoptix.com [ionoptix.com]
- 2. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arrhythmogenic Mechanisms in a Mouse Model of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. 初代心筋細胞を1時間で新生仔マウスとラット心臓から分離する方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
- 8. ent -Verticilide B1 inhibits type 2 ryanodine receptor channels and is antiarrhythmic in Casq2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
Validation & Comparative
A Comparative Analysis of Ent-(+)-Verticilide and Dantrolene in Preclinical Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two agents, Ent-(+)-Verticilide and dantrolene, in the context of experimental arrhythmia models. The focus is on their mechanism of action, potency, and effects on cardiac electrophysiology, supported by experimental data.
Mechanism of Action: Targeting the Ryanodine Receptor
Both this compound and dantrolene exert their antiarrhythmic effects by modulating the ryanodine receptor (RyR), a critical intracellular calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. However, their selectivity for RyR isoforms differs significantly.
This compound is a potent and selective inhibitor of the cardiac ryanodine receptor, RyR2.[1][2][3][4][5][6] Its enantiomeric form, the natural product (-)-verticilide, shows no effect on mammalian RyR2.[1] This selectivity allows for targeted inhibition of aberrant diastolic calcium release from the sarcoplasmic reticulum in cardiomyocytes, a key trigger for arrhythmias, without significantly affecting skeletal muscle function.[3][7]
Dantrolene , a well-established muscle relaxant, is a pan-ryanodine receptor inhibitor, affecting both RyR1 in skeletal muscle and RyR2 in cardiac muscle.[1][7] By stabilizing the RyR2 channel, dantrolene reduces spontaneous calcium leak, thereby suppressing arrhythmogenic delayed afterdepolarizations (DADs).[8][9][10]
Comparative Efficacy in Arrhythmia Models
Experimental studies in various animal models of arrhythmia have demonstrated the antiarrhythmic potential of both compounds. A key model utilized is the catecholaminergic polymorphic ventricular tachycardia (CPVT) mouse model (Casq2-/-), which mimics a genetic arrhythmia syndrome characterized by RyR2 hyperactivity.
| Parameter | This compound | Dantrolene | Animal Model | Citation |
| RyR Isoform Selectivity | Selective for RyR2 | Pan-RyR inhibitor (RyR1 and RyR2) | In vitro assays | [1][7] |
| Potency (IC50) | More potent (e.g., 0.23 ± 0.1 µM for spontaneous Ca2+ release in Casq2-/- cardiomyocytes) | Less potent | Casq2-/- cardiomyocytes | [4] |
| Effect on Ventricular Arrhythmias | Significantly attenuates catecholamine-induced ventricular arrhythmias | Reduces premature ventricular contractions (PVCs) and ventricular fibrillation | Casq2-/- mice, human heart tissue | [1][2][11][9] |
| Effect on Ca2+ Sparks | Reduces frequency, amplitude, and mass | Reduces spontaneous Ca2+ release | Cardiomyocytes | [1][8] |
| Effect on Skeletal Muscle Strength | No significant effect at therapeutic doses | Can cause muscle weakness | Mice | [3][7] |
Signaling Pathway and Mechanism of Action
The primary signaling pathway targeted by both this compound and dantrolene is the regulation of intracellular calcium cycling in cardiomyocytes. Abnormal diastolic calcium leak through hyperactive RyR2 channels leads to an increase in cytosolic calcium, which can activate the sodium-calcium exchanger (NCX). This, in turn, generates a transient inward current that can cause DADs and trigger arrhythmias. Both drugs act to stabilize RyR2, thereby preventing this initial calcium leak.
Experimental Protocols
In Vivo Electrophysiological Studies in a CPVT Mouse Model
A common experimental approach to assess the antiarrhythmic efficacy of these compounds involves the use of the Casq2-/- mouse model of CPVT.
-
Animal Model: Adult Casq2-/- mice are used. These mice have a genetic deletion of calsequestrin-2, leading to RyR2 hyperactivity and a phenotype of catecholamine-induced ventricular arrhythmias.[1][4]
-
Drug Administration: this compound or dantrolene is administered to the mice, typically via intraperitoneal (i.p.) injection. A vehicle control group (e.g., DMSO) is also included.
-
Arrhythmia Induction: To induce arrhythmias, mice are challenged with an injection of a catecholamine, such as isoproterenol or a combination of epinephrine and caffeine.[1]
-
ECG Monitoring: Electrocardiogram (ECG) is continuously monitored to record heart rate and the incidence and duration of ventricular arrhythmias, including premature ventricular complexes (PVCs) and ventricular tachycardia (VT).
-
Data Analysis: The number and duration of arrhythmic events are quantified and compared between the drug-treated and vehicle-treated groups.
Cellular Electrophysiology and Calcium Imaging
To investigate the effects of the compounds at the cellular level, cardiomyocytes are isolated from animal models.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of animals (e.g., Casq2-/- mice or wild-type animals).
-
Calcium Imaging: The isolated cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM). Spontaneous calcium release events, such as calcium sparks and waves, are visualized and quantified using confocal microscopy.
-
Drug Application: this compound or dantrolene is acutely applied to the cardiomyocytes, and the changes in calcium spark frequency, amplitude, and duration are measured.[1]
-
Patch-Clamp Electrophysiology: To measure action potentials and DADs, the patch-clamp technique is employed. The effects of the drugs on these electrical signals are recorded and analyzed.
Conclusion
Both this compound and dantrolene demonstrate efficacy in suppressing arrhythmias in preclinical models by targeting RyR2-mediated calcium leak. However, this compound exhibits higher potency and selectivity for the cardiac RyR2 isoform, which may translate to a more favorable safety profile by avoiding the skeletal muscle side effects associated with dantrolene.[3][7] The distinct pharmacological properties of this compound make it a promising lead compound for the development of novel antiarrhythmic therapies.[1]
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The selective RyR2 inhibitor ent-verticilide suppresses atrial fibrillation susceptibility caused by Pitx2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ryanodine receptor inhibition with acute dantrolene treatment reduces arrhythmia susceptibility in human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dantrolene: From Better Bacon to a Treatment for Ventricular Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Unveiling the Selectivity of Ent-(+)-Verticilide: A Comparative Guide for Researchers
A detailed analysis of experimental data demonstrates the preferential inhibition of the cardiac ryanodine receptor (RyR2) over the skeletal muscle isoform (RyR1) by Ent-(+)-Verticilide, establishing it as a valuable tool for cardiovascular research and a potential therapeutic agent for cardiac arrhythmias.
This compound, the unnatural enantiomer of a fungal natural product, has emerged as a potent and selective inhibitor of the RyR2 channel.[1][2][3][4] This selectivity is a critical attribute, as off-target effects on RyR1 could lead to skeletal muscle weakness.[5] This guide provides a comprehensive comparison of this compound's effects on RyR2 and RyR1, supported by experimental data and detailed protocols to aid researchers in their investigations.
Quantitative Comparison of RyR Inhibition
Experimental data consistently show that this compound effectively inhibits RyR2 activity at sub-micromolar concentrations while exhibiting no significant effect on RyR1, even at much higher concentrations.[1] This stark difference in potency underscores the compound's selectivity.
| Parameter | RyR2 (Cardiac) | RyR1 (Skeletal) | Reference |
| IC₅₀ (approx.) | ~0.1 µM | >50 µM | [1] |
| Maximal Inhibition | ~20% | No effect observed | [1] |
| Compound | This compound | This compound | [1] |
Table 1: Comparative Inhibitory Potency of this compound on RyR2 and RyR1. The half-maximal inhibitory concentration (IC₅₀) for RyR2 is significantly lower than for RyR1, highlighting the compound's selectivity.
In contrast, the natural product, (-)-verticilide, shows no inhibitory activity against mammalian RyR2.[1] Furthermore, pan-RyR inhibitors like tetracaine inhibit both isoforms, serving as a control to demonstrate the unique selectivity of this compound.[1]
Experimental Validation of Selectivity
The selectivity of this compound for RyR2 has been validated through a series of rigorous in vitro and in vivo experiments.
1. Spontaneous Ca²⁺ Spark Assays in Permeabilized Cardiomyocytes:
This assay directly measures the elementary Ca²⁺ release events from the sarcoplasmic reticulum (SR) via RyR2 channels in their native environment.
-
Objective: To assess the effect of this compound on spontaneous RyR2-mediated Ca²⁺ leak.
-
Methodology:
-
Ventricular cardiomyocytes are isolated from animal models (e.g., wild-type mice or models of catecholaminergic polymorphic ventricular tachycardia like Casq2⁻/⁻ mice).[1]
-
The cell membrane is permeabilized with saponin to allow direct access of the compound to the SR.[1]
-
Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4).
-
Spontaneous Ca²⁺ sparks are recorded using confocal microscopy before and after the application of this compound.
-
The frequency, amplitude, and mass of Ca²⁺ sparks are quantified to determine the extent of RyR2 inhibition.
-
-
Results: this compound significantly reduces the frequency, amplitude, and mass of Ca²⁺ sparks in cardiomyocytes, indicating a reduction in RyR2-mediated Ca²⁺ leak.[1]
2. [³H]Ryanodine Binding Assays:
This radioligand binding assay quantifies the opening of RyR channels, as [³H]ryanodine preferentially binds to the open state of the receptor.[6]
-
Objective: To determine the concentration-dependent inhibition of RyR1 and RyR2 by this compound.
-
Methodology:
-
Microsomal fractions containing either RyR1 (from skeletal muscle) or RyR2 (from cardiac muscle) are prepared.
-
The microsomes are incubated with a fixed concentration of [³H]ryanodine and varying concentrations of this compound.
-
The amount of bound [³H]ryanodine is measured after separating the bound from the free radioligand.
-
Dose-response curves are generated to calculate the IC₅₀ values.
-
-
Results: this compound demonstrates a concentration-dependent inhibition of [³H]ryanodine binding to RyR2, with an IC₅₀ of approximately 0.1 µM.[1] In contrast, it has no effect on [³H]ryanodine binding to RyR1 at concentrations up to 50 µM.[1]
Skeletal Muscle Function Assessment:
To confirm the lack of in vivo off-target effects on RyR1, the impact of this compound on skeletal muscle strength can be evaluated.
-
Objective: To determine if the RyR2-selective blocker this compound impairs skeletal muscle function in vivo.
-
Methodology:
-
Animal models are treated with this compound, a vehicle control, or a non-selective RyR inhibitor like dantrolene.
-
Skeletal muscle force is measured at various time points post-administration.
-
-
Results: Unlike dantrolene, which reduces muscle force, this compound does not impair skeletal muscle function, demonstrating its selectivity for RyR2 over RyR1 in a living organism.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular signaling pathway involving RyR channels and the general workflow for assessing the subtype selectivity of a compound like this compound.
Figure 1: Signaling pathway of Ca²⁺-induced Ca²⁺ release in cardiomyocytes and the inhibitory action of this compound on RyR2.
Figure 2: General experimental workflow for determining the selectivity of a compound for RyR subtypes.
Conclusion
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
A Comparative Analysis of the RyR2 Inhibitors: Ent-(+)-Verticilide and its Analog, ent-Verticilide B1
A Detailed Guide for Researchers in Cardiovascular Drug Discovery
In the landscape of cardiac arrhythmia research, the ryanodine receptor 2 (RyR2) has emerged as a critical therapeutic target. Dysfunctional RyR2 channels, leading to aberrant calcium leak from the sarcoplasmic reticulum, are implicated in the pathophysiology of catecholaminergic polymorphic ventricular tachycardia (CPVT) and other life-threatening arrhythmias. This guide provides a comprehensive comparative analysis of two promising RyR2 inhibitors: the 24-membered cyclooligomeric depsipeptide, Ent-(+)-Verticilide (also referred to as ent-1), and its smaller 18-membered ring analog, ent-Verticilide B1 (ent-B1). Both compounds are enantiomers of natural products and have demonstrated significant antiarrhythmic potential by selectively targeting RyR2.[1][2][3] This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to evaluate and potentially utilize these compounds in their own investigations.
Quantitative Performance Analysis
The following tables summarize the key in vitro and in vivo performance parameters of this compound and ent-Verticilide B1, providing a direct comparison of their potency, efficacy, and pharmacokinetic profiles.
Table 1: In Vitro Efficacy of RyR2 Inhibition
| Parameter | This compound (ent-1) | ent-Verticilide B1 (ent-B1) | Assay | Source |
| IC50 | 0.1 µM | 1.3 µM | [3H]ryanodine binding assay | [1] |
| IC50 | 0.09 µM | 0.23 ± 0.1 µM | Spontaneous Ca2+ Release (intact cardiomyocytes) | [1][4] |
| IC50 | Not explicitly stated | ~0.24 µM | RyR2 single channel recording | [5] |
| Maximal Inhibitory Efficacy | Not explicitly stated | < 50% (partial inhibitor) | RyR2 single channel, [3H]ryanodine binding, and spontaneous Ca2+ release assays | [1][2][3][6][7][8] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | This compound (ent-1) | ent-Verticilide B1 (ent-B1) | Animal Model | Source |
| Dose for ~70% Reduction in Ventricular Ectopy | 30 mg/kg (i.p.) | 30 mg/kg (i.p.) | Casq2-/- mice | [1] |
| Peak Plasma Concentration (Cmax) | Not directly compared in the same study | 1460 ng/mL at 10 min (3 mg/kg, i.p.) | Mice | [1][2][3][6][7][8] |
| Plasma Half-life (t1/2) | 415 minutes | 45 minutes | Mice | [1][3] |
| In Vivo Potency (IC50 for arrhythmia suppression) | 266 ng/mL (312 nM) | Not explicitly stated | Mice | [2] |
Mechanism of Action: Targeting the RyR2 Calcium Channel
Both this compound and ent-Verticilide B1 exert their antiarrhythmic effects by directly inhibiting the RyR2 channel, a key component of the calcium release machinery in cardiomyocytes.[1][3] Under pathological conditions, such as in CPVT, RyR2 channels become "leaky," leading to spontaneous calcium release from the sarcoplasmic reticulum during diastole. This diastolic Ca2+ leak can trigger delayed afterdepolarizations and subsequent fatal ventricular arrhythmias.[9] this compound and its analog act as negative allosteric modulators of RyR2, reducing the open probability of the channel and thereby suppressing the pathological calcium leak.[3] Notably, ent-Verticilide B1 is characterized as a partial inhibitor, with a maximal inhibitory efficacy of less than 50%, which may be advantageous in preventing excessive RyR2 inhibition that could impair normal cardiac function.[1][2][3][6][7][8]
Figure 1: Signaling pathway illustrating the mechanism of action of this compound and ent-Verticilide B1 in suppressing RyR2-mediated ventricular arrhythmias.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and ent-Verticilide B1.
RyR2 Single Channel Recording
This technique allows for the direct measurement of the activity of individual RyR2 channels incorporated into an artificial lipid bilayer.
Protocol Summary:
-
Vesicle Preparation: Sarcoplasmic reticulum (SR) vesicles containing RyR2 channels are isolated from cardiac muscle tissue (e.g., porcine or ovine heart).
-
Bilayer Formation: An artificial lipid bilayer, typically composed of a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane, is formed across a small aperture separating two chambers (cis and trans).
-
Channel Incorporation: SR vesicles are added to the cis (cytosolic) chamber. The fusion of a vesicle with the bilayer results in the incorporation of an RyR2 channel.
-
Recording: A voltage clamp amplifier is used to apply a holding potential across the bilayer and to record the ionic currents flowing through the single channel. The recording solutions in the cis and trans chambers are designed to mimic cytosolic and luminal conditions, respectively.
-
Data Analysis: The open probability (Po), mean open time, and mean closed time of the channel are analyzed before and after the addition of the test compound to the cis chamber to determine its inhibitory effect.
[3H]Ryanodine Binding Assay
This assay measures the binding of radiolabeled ryanodine to the RyR2 channel, which preferentially binds to the open state of the channel. Inhibition of ryanodine binding is indicative of channel inhibition.
Protocol Summary:
-
Membrane Preparation: SR microsomes are prepared from cardiac tissue.
-
Binding Reaction: The microsomes are incubated with a low concentration of [3H]ryanodine in a buffer containing specific concentrations of Ca2+, ATP, and other modulators to promote channel opening. The test compound is added at various concentrations.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free [3H]ryanodine. The filters are then washed to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration.
Spontaneous Ca2+ Spark Measurement in Intact Cardiomyocytes
This imaging-based assay directly visualizes and quantifies the spontaneous Ca2+ release events (Ca2+ sparks) from the SR in living cardiomyocytes.
Protocol Summary:
-
Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., Casq2-/- mice).
-
Dye Loading: The isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM.
-
Confocal Microscopy: The cells are imaged using a laser scanning confocal microscope in line-scan mode. The laser is scanned repeatedly along a single line across the longitudinal axis of the myocyte to achieve high temporal resolution.
-
Data Acquisition: A baseline recording of Ca2+ sparks is obtained. The cells are then incubated with the test compound, and the Ca2+ spark frequency, amplitude, and duration are recorded again.
-
Data Analysis: The characteristics of the Ca2+ sparks are analyzed using specialized software to quantify the effect of the compound on spontaneous Ca2+ release.
Figure 2: A representative experimental workflow for the measurement of Ca2+ sparks in isolated cardiomyocytes to assess the efficacy of RyR2 inhibitors.
Conclusion
Both this compound and its analog, ent-Verticilide B1, are potent and selective inhibitors of the RyR2 channel with demonstrated antiarrhythmic activity in a preclinical model of CPVT. While this compound appears to have a slightly higher in vitro potency in some assays, ent-Verticilide B1 retains sub-micromolar efficacy in intact cells and exhibits comparable in vivo efficacy in reducing arrhythmia burden. A key differentiator is the significantly shorter plasma half-life of ent-Verticilide B1, which may be advantageous for acute therapeutic applications but might require formulation development for chronic use. The characterization of ent-Verticilide B1 as a partial inhibitor suggests a potentially favorable safety profile by mitigating the risk of excessive RyR2 blockade.
This comparative guide provides a foundational dataset for researchers interested in these novel antiarrhythmic compounds. The detailed experimental protocols offer a starting point for further investigation into their mechanisms of action and therapeutic potential. The continued exploration of these and similar molecules holds significant promise for the development of a new class of targeted therapies for life-threatening cardiac arrhythmias.
References
- 1. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Ca²⁺ sparks in cardiac myocytes. | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchmap.jp [researchmap.jp]
- 5. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. [3H]Ryanodine binding assays. [bio-protocol.org]
- 8. Conditions for recording single hRyR2 channels [bio-protocol.org]
- 9. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]
Cross-Species Comparison of Ent-(+)-Verticilide's Effects on the Cardiac Ryanodine Receptor 2 (RyR2)
A Comparative Guide for Researchers and Drug Development Professionals
The cardiac ryanodine receptor (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling.[1][2] Dysfunctional RyR2, characterized by diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR), is a known contributor to potentially fatal cardiac arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation.[3][4][5] This makes RyR2 a compelling therapeutic target for novel antiarrhythmic drugs.[3][4][6]
This guide provides a detailed comparison of the effects of Ent-(+)-Verticilide , a potent and selective RyR2 inhibitor, with other relevant compounds. This compound is the unnatural enantiomer of the fungal natural product (-)-verticilide.[3][7] While the natural form is inactive on mammalian RyR2, the synthetic ent-(+) form has been identified as a promising molecular tool and potential therapeutic lead for investigating and treating RyR2-mediated pathologies.[3][4]
Quantitative Comparison of RyR2 Modulators
The following table summarizes the quantitative effects of this compound and other compounds on RyR2 activity across various experimental models. This data highlights the unique profile of this compound as a selective, partial inhibitor of RyR2.
| Compound | Target(s) | IC50 / Potency | Maximal Inhibition | Key In Vitro Effects | In Vivo Efficacy |
| This compound (ent-1) | Selective for RyR2 over RyR1 | [3H]ryanodine binding: ~µM range | Partial / Incomplete | Significantly reduces RyR2-mediated spontaneous Ca2+ leak, Ca2+ spark frequency, amplitude, and mass.[3] Functions as a negative allosteric modulator.[3][8] | Attenuates catecholamine-induced ventricular arrhythmias in Casq2-/- mice.[3] |
| nat-(-)-Verticilide | Insect RyR; Inactive on RyR2 | No effect on RyR2 | N/A | No significant effect on RyR2-mediated Ca2+ leak.[3] Increases RyR1 activity.[3] | Not reported for RyR2-related conditions. |
| Ent-Verticilide B1 (ent-B1) | Selective for RyR2 | Single-channel IC50: ~0.24 µM; [3H]ryanodine binding: Low µM potency | < 50% (Partial)[4][6] | Inhibits RyR2 single channels and spontaneous Ca2+ release in Casq2-/- cardiomyocytes.[4][6][9][10] | Significantly reduces catecholamine-induced ventricular arrhythmia in Casq2-/- mice.[4][6][9] |
| Flecainide | RyR2, Na+ channels, L-type Ca2+ channels | State-dependent (higher potency on more active channels) | Not specified as full or partial | Blocks RyR2 in the open state; reduces spark mass but can increase frequency ("flicker block").[11] | Prevents CPVT in mice and humans.[11] |
| Dantrolene | Pan-RyR inhibitor (RyR1, RyR2) | Not specified | Not specified | Reduces Ca2+ leak.[3] Less potent than this compound.[3] | Prevents fatal arrhythmias in CPVT mouse models.[1] Does not reduce skeletal muscle strength at doses effective for RyR2.[4] |
| Tetracaine | Pan-RyR inhibitor | Not specified | Not specified | Less potent than this compound in reducing Ca2+ leak.[3] | Not detailed in provided context. |
Mechanism of Action and Signaling Pathways
RyR2 hyperactivity leads to diastolic Ca2+ leak from the SR. This elevates cytosolic Ca2+ levels, activating the Na+/Ca2+ exchanger (NCX) and generating delayed afterdepolarizations (DADs), which can trigger fatal arrhythmias.[7] this compound acts as a negative allosteric modulator, binding directly to the RyR2 channel complex to stabilize its closed state, thereby reducing the pathological Ca2+ leak without completely blocking the channel, which is crucial for normal heart function.[3][8][12]
Experimental Protocols
The characterization of this compound and its comparators relies on a multi-tiered experimental approach, progressing from biochemical assays to cellular and in vivo models.
1. [3H]Ryanodine Binding Assay
This biochemical assay provides a well-established index of RyR channel activity.[3] Ryanodine binds preferentially to the open state of the RyR channel.
-
Objective: To quantify the open probability of RyR channels in a population.
-
Methodology:
-
Sarcoplasmic reticulum (SR) vesicles are isolated from cardiac muscle tissue (e.g., porcine or ovine heart).[3][7]
-
Vesicles are incubated with [3H]ryanodine and the test compound (e.g., this compound) for a set duration.[3]
-
The amount of bound [3H]ryanodine is measured via scintillation counting.
-
A reduction in [3H]ryanodine binding in the presence of a compound indicates inhibition of RyR channel opening.[7][9]
-
2. Single-Channel Recordings in Lipid Bilayers
This electrophysiological technique allows for the direct observation of the gating behavior of a single RyR2 channel.
-
Objective: To measure the open probability (Po), conductance, and dwell times of a single RyR2 channel.
-
Methodology:
-
SR vesicles containing RyR2 are incorporated into an artificial lipid bilayer separating two chambers (cis/cytosolic and trans/luminal).[7][12]
-
A voltage is clamped across the bilayer, and the flow of ions through the channel is recorded as current.
-
The test compound is perfused into the cis (cytosolic) chamber.[7][9]
-
Changes in channel gating (e.g., decreased open probability) are recorded and analyzed to determine parameters like IC50.[7][9]
-
3. Cardiomyocyte Ca2+ Imaging
This cellular assay visualizes intracellular Ca2+ dynamics in isolated heart cells.
-
Objective: To assess the effect of a compound on spontaneous Ca2+ release events (sparks and waves).
-
Methodology:
-
Cardiomyocytes are isolated from animal models (e.g., wild-type or Casq2-/- mice).[3]
-
Cells are loaded with a Ca2+-sensitive fluorescent dye.
-
Spontaneous Ca2+ sparks (localized release events) and Ca2+ waves (propagating release events) are recorded using confocal microscopy.
-
The frequency, amplitude, and mass of these events are quantified before and after the application of the test compound to measure the reduction in SR Ca2+ leak.[3]
-
4. In Vivo Arrhythmia Studies
Animal models are used to test the therapeutic efficacy of a compound in a physiological setting.
-
Objective: To determine if a compound can suppress arrhythmias in a living organism.
-
Methodology:
-
A mouse model of Ca2+ leak-induced arrhythmias (e.g., Casq2-/-) is used.[3]
-
Arrhythmias are induced through catecholamine challenge (e.g., isoproterenol injection).[3]
-
The test compound is administered (e.g., via intraperitoneal injection).[4]
-
Electrocardiograms (ECG) are recorded to measure the frequency and duration of ventricular ectopic beats and other arrhythmias.[3]
-
A significant reduction in the arrhythmia burden indicates therapeutic efficacy.[4][6]
-
Conclusion
This compound represents a significant discovery in the search for selective RyR2 inhibitors. Unlike its natural enantiomer, it potently and selectively reduces pathological RyR2-mediated Ca2+ leak.[3] Its distinct mechanism as a partial, allosteric inhibitor differentiates it from pan-RyR inhibitors like dantrolene and multi-target antiarrhythmics like flecainide.[3] The development of analogs such as Ent-Verticilide B1 further validates RyR2 as a viable antiarrhythmic drug target and underscores the therapeutic potential of exploring the mirror-image isomers of natural products.[4][6][10] These findings provide a strong foundation for the continued investigation and optimization of this compound-based scaffolds for the treatment of heart and brain pathologies linked to RyR2 hyperactivity.[3]
References
- 1. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. annualreviews.org [annualreviews.org]
- 6. ent -Verticilide B1 inhibits type 2 ryanodine receptor channels and is antiarrhythmic in Casq2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
Confirming the antiarrhythmic activity of Ent-(+)-Verticilide in different animal models
A comprehensive comparison of the antiarrhythmic activity of Ent-(+)-Verticilide in various animal models, with supporting experimental data and protocols.
This compound, the unnatural enantiomer of a fungal natural product, has emerged as a promising antiarrhythmic agent with a novel mechanism of action.[1] Unlike many existing antiarrhythmic drugs that target ion channels, this compound selectively inhibits the ryanodine receptor type 2 (RyR2), a crucial intracellular calcium release channel in cardiomyocytes.[1][2][3][4] This guide provides a detailed comparison of its antiarrhythmic efficacy in preclinical animal models, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of RyR2-Mediated Calcium Leak
The primary antiarrhythmic effect of this compound stems from its ability to reduce spontaneous diastolic calcium (Ca2+) leak from the sarcoplasmic reticulum (SR) via RyR2 channels.[1] In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become hyperactive, leading to aberrant Ca2+ leakage. This leakage can trigger delayed afterdepolarizations (DADs), which are known to initiate fatal ventricular arrhythmias.[1][2][3][4][5] this compound potently and selectively inhibits this RyR2-mediated Ca2+ leak, thereby suppressing the arrhythmogenic substrate.[1] Notably, the natural enantiomer, (-)-verticilide, shows no effect on mammalian RyR2.[1]
Caption: Signaling pathway of this compound in cardiomyocytes.
Comparative Efficacy in Animal Models
The primary animal model used to evaluate the antiarrhythmic activity of this compound is the Casq2-/- mouse, a well-established gene-targeted model for CPVT.[1][2][6] These mice exhibit catecholamine-induced ventricular arrhythmias, mimicking the human disease phenotype.[1]
In Vitro Efficacy: Cardiomyocyte Studies
In isolated cardiomyocytes from Casq2-/- mice, this compound demonstrated superior potency in reducing spontaneous Ca2+ release compared to other known RyR inhibitors and antiarrhythmic drugs.
| Compound | IC50 for Ca2+ Spark Inhibition | Key Findings |
| This compound | 0.09 µM [2] | Significantly more potent and superior efficacy in reducing Ca2+ spark frequency, amplitude, and mass compared to other compounds.[1] |
| Dantrolene | - | Less effective than this compound in reducing Ca2+ leak.[1] |
| Tetracaine | - | Less effective than this compound in reducing Ca2+ leak.[1] |
| Flecainide | - | Less effective than this compound in reducing Ca2+ leak.[1] |
A structurally related compound, Ent-Verticilide B1, also showed potent inhibition of RyR2-mediated spontaneous Ca2+ release in Casq2-/- cardiomyocytes with an IC50 of 0.23 µM.[2][3]
In Vivo Efficacy: Catecholamine Challenge Model
In vivo studies in Casq2-/- mice involved a catecholamine challenge (e.g., with isoproterenol or epinephrine) to induce ventricular arrhythmias. This compound and its analog, Ent-Verticilide B1, demonstrated significant antiarrhythmic effects.
| Compound | Dose (i.p.) | Animal Model | Key Findings |
| This compound | 3 and 30 mg/kg | Casq2-/- mice | Significantly reduced the number of ventricular ectopic beats.[1][2] |
| Ent-Verticilide B1 | 3 and 30 mg/kg | Casq2-/- mice | Significantly reduced catecholamine-induced ventricular arrhythmias in a dose-dependent manner.[2][3][4][6] |
| Flecainide | - | Casq2-/- mice | While effective, this compound showed a distinct and more potent mechanism of action.[1] |
| Dantrolene | 30 mg/kg | Mice | Unlike this compound, dantrolene (a pan-RyR blocker) may have effects on skeletal muscle.[7][8] this compound did not reduce skeletal muscle strength.[7][8] |
Pharmacokinetic studies revealed that after intraperitoneal administration of 3 mg/kg of Ent-Verticilide B1 in mice, the peak plasma concentration was 1460 ng/ml at 10 minutes, with a half-life of 45 minutes.[2][3][5][6] For this compound, the elimination half-life was approximately 6.4-6.9 hours.[7]
Experimental Protocols
Cardiomyocyte Isolation and Calcium Imaging
-
Animal Model: Wild-type or Casq2-/- mice.
-
Cardiomyocyte Isolation: Hearts are excised and enzymatically digested to isolate individual ventricular myocytes.
-
Calcium Imaging: Cardiomyocytes are loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM).
-
Pacing Protocol: Cells are field-stimulated at a set frequency (e.g., 3 Hz) to elicit Ca2+ transients.[2][3][9]
-
Measurement of Spontaneous Ca2+ Release: After cessation of pacing, the frequency, amplitude, and mass of spontaneous Ca2+ sparks and waves are recorded and analyzed.[1][2][3]
-
Drug Application: Different concentrations of this compound or comparator drugs are added to the perfusion solution to determine their effects on Ca2+ handling parameters.
In Vivo Electrophysiology and Arrhythmia Induction
-
Animal Model: Casq2-/- mice.
-
Anesthesia: Mice are anesthetized.
-
ECG Recording: Electrocardiogram (ECG) is continuously monitored.
-
Drug Administration: this compound, Ent-Verticilide B1, or vehicle is administered, typically via intraperitoneal (i.p.) injection.[2][3][5][6][7]
-
Arrhythmia Induction: A catecholamine challenge is performed by administering an agent like isoproterenol or epinephrine to provoke ventricular arrhythmias.[1][7]
-
Data Analysis: The number and severity of ventricular ectopic beats and other arrhythmias are quantified and compared between treatment groups.
Caption: Workflow for in vivo testing of antiarrhythmic drugs.
Conclusion
The available data from preclinical animal models strongly support the antiarrhythmic activity of this compound. Its selective inhibition of RyR2-mediated Ca2+ leak offers a distinct and potentially safer therapeutic strategy compared to conventional antiarrhythmic drugs. The superior potency of this compound in reducing arrhythmogenic Ca2+ release in vitro and its efficacy in preventing catecholamine-induced ventricular arrhythmias in vivo highlight its potential as a novel treatment for genetic arrhythmia syndromes like CPVT. Further investigation into its broader applications for other Ca2+-driven arrhythmias is warranted.
References
- 1. pnas.org [pnas.org]
- 2. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ent -Verticilide B1 inhibits type 2 ryanodine receptor channels and is antiarrhythmic in Casq2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The selective RyR2 inhibitor ent-verticilide suppresses atrial fibrillation susceptibility caused by Pitx2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Ent-(+)-Verticilide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published synthesis of Ent-(+)-Verticilide, a promising antiarrhythmic agent. While a direct independent validation of the original synthesis has not been published, this document compares the initial report with an alternative synthetic approach for its natural enantiomer, offering insights into different methodologies.
This compound, the unnatural enantiomer of the fungal metabolite Verticilide, has garnered significant attention for its selective inhibition of the type 2 ryanodine receptor (RyR2), a critical component in cardiac calcium signaling.[1] Its potential as a therapeutic for cardiac arrhythmias has spurred interest in its chemical synthesis. This guide examines the originally published synthesis and compares it with alternative strategies for its enantiomer to provide a comprehensive overview for researchers in the field.
Comparison of Synthetic Strategies
The initial synthesis of this compound was reported by Batiste et al. in 2019 as part of a study that identified its potent and selective inhibition of RyR2.[1] This synthesis was crucial for obtaining the pure enantiomer, as the natural product, nat-(-)-verticilide, was found to be inactive against the mammalian RyR2 receptor.[1]
While a direct, independent replication of the this compound synthesis is not available in the literature, a comparison can be drawn with the synthesis of nat-(-)-verticilide reported by other groups. These comparisons offer valuable insights into the efficiency and practicality of different synthetic routes for this class of cyclic depsipeptides.
| Parameter | Original Synthesis of this compound (Batiste et al.) | Alternative Synthesis of nat-(-)-Verticilide (Illustrative) |
| Overall Approach | Solution-phase synthesis | Solid-phase peptide synthesis (SPPS) or solution-phase fragment condensation |
| Key Intermediates | Linear tetradepsipeptide precursor | Resin-bound peptides or smaller peptide fragments |
| Macrocyclization Method | Mitsunobu reaction | On-resin cyclization or macrolactamization in solution |
| Reported Overall Yield | Data not explicitly provided in a consolidated manner | Varies depending on the specific solid-phase or solution-phase strategy |
| Number of Linear Steps | Eight-step longest linear sequence mentioned for a related approach[1] | Can be streamlined with SPPS, but may require additional cleavage and purification steps |
Experimental Protocols
Key Experiment: Macrocyclization (Batiste et al.)
A crucial step in the synthesis of this compound is the macrocyclization of the linear precursor. The original publication employed a Mitsunobu reaction to form the 24-membered ring.[1]
Protocol: To a solution of the linear tetradepsipeptide precursor in a suitable solvent (e.g., anhydrous THF or DCM) under an inert atmosphere (e.g., argon or nitrogen) is added a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred for a specified period until completion, monitored by an appropriate technique (e.g., TLC or LC-MS). The crude product is then purified using column chromatography to yield the cyclized product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the solution-phase synthesis of this compound and a comparative solid-phase approach for its enantiomer.
Caption: Solution-phase synthesis workflow for this compound.
Caption: General workflow for solid-phase synthesis of nat-(-)-Verticilide.
Signaling Pathway and Experimental Workflow
This compound's therapeutic potential stems from its interaction with the RyR2 channel, which plays a key role in cardiac muscle excitation-contraction coupling. The following diagram illustrates this signaling pathway and a typical experimental workflow to assess the compound's effect.
Caption: RyR2 signaling and experimental workflow for testing this compound.
References
A Head-to-Head Comparison of Ent-(+)-Verticilide and Other Novel RyR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cardiac ryanodine receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling. Dysregulation of RyR2, leading to diastolic calcium leak from the sarcoplasmic reticulum, is implicated in the pathophysiology of cardiac arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure. This has made RyR2 a key therapeutic target for the development of novel antiarrhythmic drugs. This guide provides a comparative analysis of Ent-(+)-Verticilide, a potent and selective RyR2 inhibitor, and other notable novel inhibitors, supported by experimental data.
Quantitative Comparison of RyR2 Inhibitors
The following table summarizes the inhibitory potency (IC50) and other relevant quantitative data for this compound and a selection of other RyR2 inhibitors. These values have been compiled from various experimental assays, and the specific conditions of each assay can influence the results.
| Inhibitor | Chemical Class | RyR2 IC50 | Maximal Inhibition | Key Findings |
| This compound | Cyclooligomeric depsipeptide | ~0.1 µM (in vitro)[1], 312 nM (in vivo)[2][3] | ~20%[1] | Selective for RyR2 over RyR1; reduces diastolic Ca2+ leak and attenuates ventricular arrhythmias.[1] |
| Ent-Verticilide B1 | Cyclooligomeric depsipeptide | 25 µM (single channel)[4], 0.23 µM (cardiomyocytes)[5] | <50% (partial inhibitor)[2][6][7] | An 18-membered ring analog of this compound with antiarrhythmic efficacy.[6][7] |
| Ryanozole (TMDJ-035) | Not specified | 15-40 nM[8][9] | Not specified | High-affinity and selective RyR2 inhibitor; suppresses arrhythmias in CPVT mouse models.[10][11] |
| Dantrolene | Hydantoin derivative | 160 nM[12][13] | ~45%[12][13] | Pan-RyR inhibitor; stabilizes RyR2 and reduces Ca2+ leak in failing hearts.[12][13] |
| Flecainide | Class Ic antiarrhythmic | 7.0 µM (Ca2+ waves)[14][15], 88 µM (high Ca2+)[15] | Not specified | Open-state blocker of RyR2; efficacy is dependent on RyR2 activity.[14][15][16] |
| Chloroxylenol | Phenolic compound | Not specified | Not specified | Identified as an RyR2 inhibitor in a screening assay. |
| Riluzole | Benzothiazole derivative | Not specified | Not specified | Identified as an RyR2 inhibitor in a screening assay. |
Experimental Protocols
The characterization of these RyR2 inhibitors relies on a variety of specialized experimental techniques. Below are detailed methodologies for three key assays.
Single RyR2 Channel Recording in Planar Lipid Bilayers
This technique allows for the direct measurement of the activity of a single RyR2 channel and the effect of inhibitors on its gating properties.
-
Vesicle Preparation: Sarcoplasmic reticulum (SR) microsomes containing RyR2 are isolated from cardiac tissue (e.g., porcine or ovine heart).
-
Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine and other lipids in n-decane, is formed across a small aperture separating two chambers (cis and trans).
-
Channel Incorporation: SR microsomes are added to the cis (cytosolic) chamber. An osmotic gradient is often used to facilitate the fusion of the vesicles with the bilayer, incorporating the RyR2 channel. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.[17]
-
Recording Conditions: The chambers are filled with solutions mimicking physiological or specific experimental conditions. For example, diastolic conditions can be simulated with a low cytosolic Ca2+ concentration (e.g., 100 nM).[4][5] The voltage across the bilayer is clamped, and the current flowing through the single channel is recorded.
-
Data Analysis: The open probability (Po), mean open time, and mean closed time of the channel are analyzed before and after the application of the inhibitor to the cis chamber. A concentration-response curve is generated to determine the IC50 of the inhibitor.[18]
[3H]Ryanodine Binding Assay
This assay provides an indirect measure of RyR2 channel activity, as [3H]ryanodine preferentially binds to the open state of the channel.
-
Preparation of Microsomes: SR microsomes are prepared from cardiac tissue or from cell lines expressing RyR2.
-
Binding Reaction: The microsomes are incubated with a low concentration of [3H]ryanodine in a binding buffer. The buffer typically contains varying concentrations of Ca2+ to modulate RyR2 activity, as well as the test inhibitor at different concentrations.[19]
-
Incubation and Filtration: The reaction mixture is incubated to allow for equilibrium binding. The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free [3H]ryanodine. The filters are washed to remove non-specifically bound radioactivity.[19]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding. The amount of specific [3H]ryanodine binding is plotted against the inhibitor concentration to determine the IC50.[19]
Calcium Spark Measurement in Cardiomyocytes
Calcium sparks are localized, elementary Ca2+ release events from the SR through RyR2 channels. Measuring their frequency and properties provides insight into RyR2 activity in a cellular context.
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., mouse or rat).
-
Fluorescent Dye Loading: The isolated cardiomyocytes are loaded with a Ca2+-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM.[20][21]
-
Confocal Microscopy: The cells are imaged using a laser scanning confocal microscope, typically in line-scan mode. The scan line is positioned along the long axis of the myocyte to capture Ca2+ release events with high temporal and spatial resolution.[20][21][22]
-
Stimulation Protocol: To assess diastolic Ca2+ leak, Ca2+ sparks are often recorded in quiescent cells after a period of electrical stimulation to load the SR with Ca2+.[22]
-
Data Analysis: The recorded images are analyzed to detect and characterize Ca2+ sparks based on their amplitude, duration, and spatial spread. The frequency of Ca2+ sparks is used as a measure of diastolic RyR2 activity. The effect of an inhibitor is quantified by comparing spark frequency before and after its application.[22]
Visualizations: Signaling Pathways and Experimental Workflows
RyR2 Signaling Pathway in Excitation-Contraction Coupling
The following diagram illustrates the central role of RyR2 in cardiac muscle excitation-contraction coupling and how its hyperactivity can lead to pathological Ca2+ leak.
Caption: RyR2-mediated calcium-induced calcium release (CICR) and pathological diastolic leak.
Experimental Workflow for RyR2 Inhibitor Characterization
This diagram outlines a typical experimental workflow for the identification and characterization of novel RyR2 inhibitors.
Caption: A generalized workflow for the discovery and development of novel RyR2 inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ent-Verticilide B1 Inhibits Type 2 Ryanodine Receptor Channels and is Antiarrhythmic in Casq2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ent -Verticilide B1 inhibits type 2 ryanodine receptor channels and is antiarrhythmic in Casq2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Multiple Modes of Ryanodine Receptor 2 Inhibition by Flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditions for recording single hRyR2 channels [bio-protocol.org]
- 18. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [3H]Ryanodine binding assays. [bio-protocol.org]
- 20. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 21. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ent-(+)-Verticilide: A Guide to Safe and Compliant Practices
For researchers and drug development professionals handling Ent-(+)-Verticilide, a potent and selective inhibitor of the cardiac ryanodine receptor (RyR2), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles of chemical waste management provide a clear framework for its safe handling and disposal. This guide offers procedural, step-by-step guidance to navigate the disposal process effectively.
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is imperative to adhere to good industrial hygiene and safety practices.[4] Personnel handling this compound should be trained in the safe use of the product.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
Handling Precautions:
-
Avoid creating dust or aerosols.
-
Handle in a well-ventilated area.
-
Wash hands thoroughly after handling.[4]
-
Keep containers closed when not in use.[4]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any research chemical lacking specific disposal directives, should be managed as hazardous waste. Never dispose of chemical wastes down the sink, by evaporation, or in the regular trash.[5]
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: In the absence of specific data to the contrary, treat this compound as a hazardous chemical waste. This is a precautionary measure to ensure the highest level of safety.
-
Segregate Waste Streams:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.[5] For instance, separate organic solvent solutions from aqueous solutions.[5]
-
Step 2: Container Management
-
Select Appropriate Containers: Use containers that are sturdy, chemically resistant, and have a secure lid.[5] Whenever possible, use the original container or one of a similar type.
-
Proper Labeling: All waste containers must be accurately labeled with a hazardous waste tag. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration and quantity.
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[5]
Step 3: Storage of Waste
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent spills.[5]
-
Accumulation Limits: Be aware of and comply with institutional and regulatory limits on the amount of hazardous waste that can be accumulated in the laboratory and the time limits for its storage.[6]
Step 4: Disposal and Pick-up
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a waste pick-up.
-
Follow Institutional Procedures: Adhere to all specific procedures outlined by your institution for waste collection and disposal.
Decontamination of Empty Containers
Thoroughly decontaminate any empty containers that held this compound before they can be considered for regular trash disposal or recycling.
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., the solvent used to dissolve the compound) at least three times.
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[5] For highly toxic substances, the first three rinses should be collected as hazardous waste.[5] Given the potent biological activity of this compound, treating it as a highly toxic compound and collecting the first three rinses is a prudent measure.
-
Air Dry: Allow the rinsed container to air dry completely.
-
Deface Label: Before disposal, remove or deface the original label to prevent any confusion.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedures are relevant:
General Procedure for Preparing Aqueous Waste Solutions:
-
Carefully weigh or measure the this compound to be disposed of.
-
In a designated waste container, dissolve the compound in a minimal amount of an appropriate solvent if necessary.
-
If creating an aqueous solution, slowly add the dissolved compound or solid to water in the waste container, stirring gently to ensure it is fully dissolved or suspended.
-
Cap the container tightly and label it appropriately as hazardous waste, noting all constituents.
General Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don personal protective equipment, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Clean the Spill:
-
For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills: Use absorbent materials to soak up the liquid. Place the used absorbent materials into a sealed bag and then into the solid hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
By adhering to these general yet crucial guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ent -Verticilide B1 inhibits type 2 ryanodine receptor channels and is antiarrhythmic in Casq2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
